molecular formula C36H36N2O8 B15589436 Lyciumamide B

Lyciumamide B

Número de catálogo: B15589436
Peso molecular: 624.7 g/mol
Clave InChI: ITRZQYUTKGTYOP-KKLWWLSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lyciumamide B is a useful research compound. Its molecular formula is C36H36N2O8 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H36N2O8

Peso molecular

624.7 g/mol

Nombre IUPAC

(11R)-13-hydroxy-11-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43)/t33-,34-/m1/s1

Clave InChI

ITRZQYUTKGTYOP-KKLWWLSJSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling Lyciumamide B: A Technical Guide to its Discovery, Isolation, and Characterization from Lycium barbarum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and structural revision of Lyciumamide B, a bioactive compound from the fruit of Lycium barbarum (goji berry). This document provides in-depth experimental protocols, quantitative data, and visual representations of the isolation workflow and its potential hypoglycemic signaling pathway.

The scientific community has shown significant interest in the chemical constituents of Lycium barbarum due to their potential therapeutic applications. Among these, the phenolic amides, including the compound initially named this compound, have been a subject of investigation. However, recent studies have led to a critical revision of its structure, identifying it as the known lignanamide, grossamide (B206653). This guide synthesizes the current knowledge surrounding the discovery and isolation of this compound, with a focus on its corrected structure and potential biological activity.

From Misidentification to Structural Revision: The Story of this compound

In 2015, a compound designated as this compound was first reported as a novel dimer of feruloyltyramine isolated from Lycium barbarum. However, subsequent, more detailed spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and 13C NMR calculations, revealed that the initially proposed structure was incorrect. The revised structure of this compound is identical to that of grossamide, a previously identified lignanamide.[1] This crucial correction has paved the way for a more accurate understanding of its biological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of the revised this compound (grossamide) from Lycium barbarum.

Table 1: Spectroscopic Data for Revised this compound (Grossamide)

Technique Key Observations
¹H NMR Signals corresponding to two feruloyltyramine units with specific chemical shifts and coupling constants confirming the grossamide structure.
¹³C NMR Correlation coefficient (R²) of 0.9960 between calculated and experimental data for the grossamide structure, significantly higher than that for the originally proposed structure (R² = 0.9831), confirming the revised structure.[1]
Mass Spec. Molecular formula consistent with grossamide (C36H38N2O8).

Experimental Protocols

This section provides a detailed methodology for the extraction and isolation of the revised this compound (grossamide) from the fruits of Lycium barbarum, based on established protocols for similar compounds from this plant.

Extraction
  • Maceration: Air-dried and powdered fruits of Lycium barbarum are macerated with 95% ethanol (B145695) at room temperature.

  • Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which typically contains phenolic amides, is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate different fractions.

Isolation and Purification
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column.

  • Elution: A suitable mobile phase, such as a methanol-water gradient, is used to isolate the pure compound.

  • Lyophilization: The purified fraction containing the revised this compound (grossamide) is lyophilized to obtain a pure powder.

Visualizing the Process and Pathway

To further elucidate the experimental process and the potential mechanism of action of the revised this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification start Dried Lycium barbarum Fruits extraction Maceration with 95% Ethanol start->extraction concentration Filtration & Concentration extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning column_chroma Silica Gel Column Chromatography (Ethyl Acetate Fraction) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_compound Pure Revised this compound (Grossamide) lyophilization->pure_compound

Caption: Experimental workflow for the isolation of revised this compound (grossamide).

Potential Hypoglycemic Activity and Signaling Pathway

Preliminary studies on related compounds and extracts from Lycium barbarum suggest that the revised this compound (grossamide) may possess hypoglycemic properties. This activity is likely mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism.

signaling_pathway cluster_cell Adipocyte / Muscle Cell grossamide Revised this compound (Grossamide) ppar PPARγ Activation grossamide->ppar gene_expression Target Gene Expression (e.g., GLUT4) ppar->gene_expression Transcription Regulation glucose_uptake Increased Glucose Uptake gene_expression->glucose_uptake blood_glucose Decreased Blood Glucose glucose_uptake->blood_glucose

Caption: Proposed hypoglycemic signaling pathway of revised this compound (grossamide).

The activation of PPARγ by grossamide is hypothesized to lead to the increased expression of glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels. Further research is warranted to fully elucidate this mechanism and the therapeutic potential of the revised this compound.

This technical guide provides a foundational resource for the scientific community to advance the understanding and potential applications of the chemical constituents of Lycium barbarum. The accurate structural identification of this compound as grossamide is a critical step in this endeavor, enabling more targeted and effective research into its biological activities.

References

In Vitro Biological Profile of Lyciumamide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide B, a phenolic amide found in the fruit of Lycium barbarum (goji berry), is a subject of growing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive summary of the currently available in vitro biological activity data for this compound, detailed experimental protocols, and visualizations of associated signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the pharmacological potential of this natural compound.

Quantitative Biological Activity

The in vitro biological activities of this compound have been evaluated in the context of enzymatic inhibition. The following table summarizes the quantitative data available.

Biological ActivityAssay SystemTargetKey ParameterValue (µM)
AntidiabeticEnzyme Inhibition Assayα-GlucosidaseIC5012.49 - 33.53[1]

Detailed Experimental Protocols

This section outlines the methodologies employed in the in vitro evaluation of this compound.

α-Glucosidase Inhibition Assay

This protocol is based on the methodology described for the evaluation of α-glucosidase inhibitors from Lycium barbarum.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add various concentrations of this compound to the wells.

  • Add a solution of α-glucosidase in phosphate buffer to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a solution of pNPG in phosphate buffer to each well.

  • Incubate the plate at 37°C for another specified period (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While specific in vitro studies detailing the complete signaling pathways modulated by isolated this compound are limited, research on extracts of Lycium barbarum containing this compound suggests potential involvement in key cellular signaling cascades related to inflammation and cancer.

General Anti-inflammatory Signaling Cascade

Extracts from Lycium barbarum, which contain this compound, have been shown to inhibit pro-inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]

G Potential Anti-inflammatory Pathway of Lycium Barbarum Extracts LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription of Lyciumamide_B Lycium Barbarum Extract (contains this compound) Lyciumamide_B->IKK Inhibits Lyciumamide_B->NFkB Inhibits Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by Lycium barbarum extracts.

General Anticancer Signaling Cascade

Studies on extracts from Lycium barbarum suggest that their components may induce apoptosis in cancer cells. This process often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[2]

G Potential Pro-Apoptotic Pathway of Lycium Barbarum Extracts Lyciumamide_B Lycium Barbarum Extract (contains this compound) Bcl2 Bcl-2 (Anti-apoptotic) Lyciumamide_B->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Lyciumamide_B->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by Lycium barbarum extracts.

Conclusion

The available in vitro data for this compound, particularly its inhibitory effect on α-glucosidase, highlights its potential as a lead compound for further investigation in the context of metabolic disorders. While its anti-inflammatory and anticancer activities are suggested by studies on broader Lycium barbarum extracts, further research using the isolated compound is necessary to quantify these effects and elucidate the specific molecular mechanisms involved. The experimental protocols and pathway diagrams provided herein offer a framework for future studies aimed at comprehensively characterizing the in vitro biological activity of this compound.

References

An In-depth Technical Guide on the Neuroprotective Mechanism of Action of Lyciumamide A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The current body of scientific literature provides extensive research on Lyciumamide A, a phenolic amide isolated from Lycium barbarum, and its neuroprotective effects. Information regarding "Lyciumamide B" is not available in the provided search results. Therefore, this document will focus on the well-documented mechanism of action of Lyciumamide A (LyA) .

Introduction: Lyciumamide A (LyA) is a dimeric phenolic amide derived from the fruit of Lycium barbarum, a plant long used in traditional medicine. Recent scientific investigations have highlighted its potent neuroprotective properties, positioning it as a compound of interest for the development of novel therapeutics against neurodegenerative diseases and acute brain injury.[1][2] The mechanism of action is multifaceted, primarily involving the attenuation of excitotoxicity, suppression of oxidative stress, and inhibition of apoptosis.[1][3] This technical guide provides a detailed overview of LyA's core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Core Neuroprotective Mechanisms of Lyciumamide A

Lyciumamide A exerts its neuroprotective effects through three primary, interconnected mechanisms:

  • Antagonism of N-methyl-D-aspartate Receptor (NMDAR)-Mediated Excitotoxicity: Excessive activation of NMDARs is a critical mechanism of neuronal injury in various neurological conditions.[1][2] LyA has been shown to block NMDARs, thereby preventing excessive intracellular calcium (Ca²⁺) influx, a key trigger for neuronal death pathways.[1][2]

  • Activation of the Nrf2 Antioxidant Pathway: LyA demonstrates significant antioxidant activity.[1] In models of cerebral ischemia/reperfusion, it mitigates oxidative stress by activating the Protein Kinase Cε (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][4] This pathway upregulates the expression of crucial antioxidant enzymes, protecting neurons from oxidative damage.

  • Inhibition of Apoptotic Pathways: By modulating the upstream triggers of excitotoxicity and oxidative stress, LyA effectively inhibits neuronal apoptosis. It achieves this by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while potentially influencing anti-apoptotic proteins such as Bcl-2.[1]

Signaling Pathways in Neuroprotection

The neuroprotective activity of Lyciumamide A is orchestrated through the modulation of specific molecular signaling cascades.

Attenuation of NMDA Receptor-Mediated Excitotoxicity

Overstimulation of NMDARs by glutamate (B1630785) leads to a massive influx of Ca²⁺, activating a cascade of neurotoxic events. Molecular docking studies suggest LyA can block the NMDAR, and this is functionally confirmed by its ability to suppress the Ca²⁺ influx induced by NMDA in SH-SY5Y neuroblastoma cells.[1][2][3] This action prevents the activation of downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII) and stress-activated protein kinases like JNK and p38, which are implicated in neuronal damage.[1][2]

cluster_0 Excitotoxic Stimulus cluster_1 Lyciumamide A Intervention cluster_2 Cellular Events NMDA NMDA NMDAR NMDAR NMDA->NMDAR Activates LyA Lyciumamide A LyA->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Promotes CaMKII p-CaMKII Ca_influx->CaMKII MAPK p-JNK / p-p38 Ca_influx->MAPK ROS ROS Production Ca_influx->ROS Apoptosis Apoptosis MAPK->Apoptosis ROS->Apoptosis

LyA inhibits NMDA receptor-mediated excitotoxicity.
Activation of the PKCε/Nrf2/HO-1 Antioxidant Pathway

In the context of ischemia/reperfusion injury, which involves significant oxidative stress, LyA provides neuroprotection by activating a potent antioxidant defense system.[1] It stimulates PKCε, which in turn promotes the translocation of Nrf2 to the nucleus.[1][4] Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes like HO-1.[1][4] This cascade effectively reduces oxidative damage and inhibits apoptosis by downregulating the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[1]

cluster_0 Lyciumamide A Intervention cluster_2 Nuclear Translocation & Transcription cluster_3 Cellular Outcomes LyA Lyciumamide A PKCe PKCε LyA->PKCe Activates Nrf2_Keap1 Nrf2-Keap1 Complex PKCe->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 Expression ARE->HO1 Promotes OxidativeStress Oxidative Stress (ROS) HO1->OxidativeStress Reduces Apoptosis Apoptosis (↓ Bax/Bcl-2, ↓ Caspase-3) HO1->Apoptosis Inhibits Neuroprotection Neuroprotection OxidativeStress->Apoptosis Inhibits

LyA activates the PKCε/Nrf2/HO-1 antioxidant pathway.

Quantitative Efficacy Data

The neuroprotective effects of Lyciumamide A have been quantified in various in vitro assays. The data below is summarized from studies using the SH-SY5Y human neuroblastoma cell line.

Assay Condition Treatment Observed Effect Reference
Cell Viability (MTT Assay) NMDA (1 mM) ExposureLyA Pre-treatmentSignificantly increased cell viability compared to NMDA-only treated cells.[1][2]
Cytotoxicity (LDH Release) NMDA (1 mM) ExposureLyA Pre-treatmentSignificantly reduced lactate (B86563) dehydrogenase (LDH) release.[1][2]
Intracellular Ca²⁺ Levels NMDA (1 mM) ExposureLyA Pre-treatmentSignificantly reversed the NMDA-induced increase in intracellular calcium.[1][2]
ROS Production NMDA (1 mM) ExposureLyA Pre-treatmentSignificantly reversed the NMDA-induced increase in ROS production.[1][2]
Apoptosis (Hoechst Staining) NMDA (1 mM) ExposureLyA Pre-treatmentReduced the number of apoptotic cells.[1]
Target Protein Condition Treatment Effect on Protein Level/Activity Reference
p-NR2B, p-CaMKII, p-JNK, p-p38 NMDA (1 mM) ExposureLyA Pre-treatmentSuppressed the NMDA-induced increase in phosphorylation.[1][2]
Nrf2, HO-1 Ischemia/Reperfusion (MCAO model)LyA TreatmentMarkedly increased transcription and expression.[1][4]
Caspase-3 Oxygen-Glucose Deprivation (OGD)LyA TreatmentSignificantly decreased expression.[1]
Bax/Bcl-2 Ratio Oxygen-Glucose Deprivation (OGD)LyA TreatmentSignificantly decreased the ratio, indicating anti-apoptotic activity.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the neuroprotective action of Lyciumamide A.

In Vitro Model of NMDA-Induced Neurotoxicity

This protocol establishes an in vitro model of excitotoxicity using SH-SY5Y cells.

cluster_workflow Experimental Workflow: NMDA-Induced Neurotoxicity step1 1. Cell Culture Plate SH-SY5Y cells and allow to adhere. step2 2. LyA Pre-treatment Incubate cells with various concentrations of Lyciumamide A for 2 hours. step1->step2 step3 3. NMDA Exposure Expose cells to 1 mM NMDA for 30 minutes to induce excitotoxicity. step2->step3 step4 4. Endpoint Assays Perform analyses for viability (MTT), cytotoxicity (LDH), ROS, Ca²⁺, and apoptosis. step3->step4

Workflow for NMDA-induced neurotoxicity assay.
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM with 10% FBS) and seeded into appropriate well plates (e.g., 96-well plates for viability assays).

  • Pre-treatment: Cells are pre-incubated with varying concentrations of Lyciumamide A for 2 hours. A vehicle control group is included.[1]

  • Induction of Neurotoxicity: Following pre-treatment, the medium is replaced with a medium containing 1 mM NMDA, and cells are incubated for 30 minutes. Control cells are not exposed to NMDA.[1]

  • Analysis: After incubation, the supernatant and cell lysates are collected for various endpoint assays as described below.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in vitro.

  • Cell Culture: Differentiated SH-SY5Y cells are used.

  • OGD Induction: The standard culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to induce injury.

  • LyA Treatment: Lyciumamide A is typically added before, during, or after the OGD period to assess its protective effects.

  • Reperfusion (optional): After OGD, the medium is replaced with a standard glucose-containing medium, and cells are returned to normoxic conditions to simulate reperfusion.

  • Analysis: Cells are harvested for analysis of apoptotic markers (Caspase-3, Bax/Bcl-2) via Western blot.[1]

Cell Viability and Cytotoxicity Assays
  • MTT Assay (Cell Viability):

    • After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

    • The absorbance is measured with a microplate reader (typically at 570 nm) to quantify the number of viable cells.

  • LDH Assay (Cytotoxicity):

    • The culture supernatant is collected after the treatment period.

    • The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available colorimetric assay kit according to the manufacturer's instructions.

Measurement of Intracellular ROS and Calcium
  • ROS Detection:

    • Cells are loaded with a fluorescent probe sensitive to reactive oxygen species, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment (e.g., NMDA exposure), the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • Changes in intracellular calcium concentration are monitored in real-time using a fluorescence imaging system following the addition of NMDA.

Apoptosis Detection
  • Nuclear Staining:

    • Cells are stained with a nuclear dye like Hoechst 33342.

    • Apoptotic cells are identified by their characteristic condensed or fragmented nuclei under a fluorescence microscope.[1]

  • Western Blot for Apoptotic Markers:

    • Cell lysates are collected and subjected to Western blot analysis to determine the expression levels of key apoptotic proteins, including cleaved Caspase-3, Bax, and Bcl-2.[1]

Western Blot Analysis
  • Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-NR2B, p-CaMKII, Nrf2, HO-1, Caspase-3).

  • Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

Lyciumamide A demonstrates significant potential as a neuroprotective agent through a sophisticated, multi-target mechanism of action. By concurrently inhibiting NMDAR-mediated excitotoxicity, bolstering cellular antioxidant defenses via the PKCε/Nrf2/HO-1 pathway, and suppressing downstream apoptotic events, it effectively mitigates neuronal damage in models of both acute excitotoxicity and ischemia-reperfusion injury. The detailed protocols and pathway analyses provided in this guide offer a robust framework for further research into Lyciumamide A and the development of related compounds for the treatment of complex neurological disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lyciumamide B, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from Lycium barbarum, commonly known as the goji berry, this compound and its analogs are being investigated for their neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current literature on this compound and related compounds, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Recent structural revisions have identified this compound as the known compound grossamide (B206653), a lignanamide also found in other plant sources such as hemp seed. This guide will use the name grossamide henceforth, with the understanding that it corresponds to the compound previously identified as this compound.

Data Presentation

Biological Activities of Grossamide (this compound) and Related Compounds

The biological activities of grossamide and its related compounds have been evaluated in various in vitro assays. The following tables summarize the available quantitative data.

CompoundBiological ActivityAssay SystemIC50 ValueReference
Grossamide (this compound) Anti-inflammatoryInhibition of NO production in LPS-stimulated BV2 microgliaNot explicitly defined with an IC50, but significant inhibition at 10 µM and 20 µM[1]
Grossamide (this compound) Anti-inflammatoryInhibition of IL-6 and TNF-α secretion in LPS-stimulated BV2 microgliaNot explicitly defined with an IC50, but significant reduction at 10 µM and 20 µM[1]
Grossamide (this compound) Antidiabeticα-amylase inhibition44.4 µM[2]
Grossamide (this compound) Antidiabeticα-glucosidase inhibition72 µM[2]
Lyciumamide A NeuroprotectiveProtection against oxygen-glucose deprivation (OGD)-induced injury in SH-SY5Y cellsNot explicitly defined with an IC50, but significant protection at various concentrations[3]
Cannabisin F (Lyciumamide A) Anti-inflammatoryNot specifiedNot specified
Grossamide K (Lyciumamide C) HypoglycemicPreadipocyte differentiation and PPARγ agonistic activityNot specified

Experimental Protocols

Isolation of Grossamide (this compound) from Lycium barbarum

General Protocol:

  • Extraction:

    • Air-dried and powdered aerial parts of Lycium barbarum are extracted with 95% ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, typically rich in phenolic amides, is concentrated.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure grossamide.

Anti-Neuroinflammatory Activity Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of grossamide in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1]

Protocol:

  • Cell Culture:

    • BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells are pre-treated with various concentrations of grossamide (e.g., 10, 15, and 20 µM) for 1 hour.

    • Following pre-treatment, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Secretion: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • mRNA Expression: The expression levels of IL-6 and TNF-α mRNA are determined by real-time quantitative polymerase chain reaction (RT-qPCR).

Neuroprotective Activity Assay

This is a general protocol for assessing the neuroprotective effects of a compound against oxidative stress-induced neuronal cell death.[4][5]

Protocol:

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Induction of Neurotoxicity:

    • Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

  • Treatment:

    • Cells are co-treated with the neurotoxic agent and various concentrations of the test compound (e.g., grossamide).

  • Assessment of Cell Viability:

    • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.

Signaling Pathways

Anti-Neuroinflammatory Signaling Pathway of Grossamide

Grossamide has been shown to exert its anti-neuroinflammatory effects by suppressing the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

Grossamide_TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Grossamide Grossamide (this compound) Grossamide->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammation Induces

Grossamide's Inhibition of the TLR4/NF-κB Pathway.
Potential Interaction with TREM2 Signaling

While direct interaction of grossamide with Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has not been definitively established, the anti-neuroinflammatory effects observed in microglia suggest a potential interplay. TREM2 is a key receptor on microglia that regulates phagocytosis and inflammatory responses. Its signaling is crucial for clearing cellular debris and amyloid plaques in neurodegenerative diseases. The TLR4 and TREM2 pathways are known to have crosstalk in regulating microglial activation. Therefore, it is plausible that grossamide's modulation of TLR4 signaling could indirectly influence TREM2-mediated functions.

Experimental_Workflow cluster_isolation Isolation of Grossamide cluster_bioassay Biological Evaluation cluster_anti_inflammatory Anti-inflammatory Assay cluster_neuroprotection Neuroprotection Assay plant Lycium barbarum (Plant Material) extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column & Prep-HPLC fractionation->chromatography pure_compound Pure Grossamide chromatography->pure_compound treatment_ai Grossamide Treatment pure_compound->treatment_ai treatment_np Grossamide Treatment pure_compound->treatment_np bv2 BV2 Microglia lps LPS Stimulation bv2->lps lps->treatment_ai analysis_ai NO, Cytokine Measurement treatment_ai->analysis_ai shsy5y SH-SY5Y Cells toxin Neurotoxin Exposure shsy5y->toxin toxin->treatment_np analysis_np Cell Viability (MTT) treatment_np->analysis_np

Experimental Workflow for Grossamide Research.

Conclusion

Grossamide (this compound) and its related phenolic amides represent a promising class of natural products with multifaceted biological activities. Their potential to modulate key signaling pathways involved in inflammation and neurodegeneration warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular targets of grossamide, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential synergistic effects with other therapeutic agents. A deeper understanding of the potential interplay between the TLR4 and TREM2 signaling pathways in response to grossamide treatment could also unveil novel therapeutic strategies for neuroinflammatory and neurodegenerative disorders.

References

The Enigmatic Pathway of Lyciumamide B: A Technical Guide to Unraveling its Biosynthesis in Solanaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide B, a phenolic amide discovered in the fruits of Lycium barbarum (goji berry), a member of the Solanaceae family, has garnered interest for its potential neuroprotective and antioxidant properties.[1] Despite its promising bioactivities, the biosynthetic pathway of this intricate molecule remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic route for this compound. It further outlines detailed experimental protocols and strategies for researchers to elucidate and validate this pathway. This document is intended to serve as a foundational resource for scientists and drug development professionals aiming to explore the biosynthesis of this compound for potential biotechnological applications, including metabolic engineering and synthetic biology approaches to enhance its production.

Introduction to this compound and Phenolic Amides in Solanaceae

Phenolic amides are a diverse class of secondary metabolites found in plants, formed by the condensation of a hydroxycinnamic acid and a polyamine or amino acid.[2] In the Solanaceae family, these compounds are known to play crucial roles in plant defense and development.[3] this compound is a notable example, characterized by its complex structure derived from phenolic acid and amino acid precursors.[4] Understanding its biosynthesis is key to unlocking its full therapeutic potential and enabling sustainable production methods.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of other phenolic amides and related alkaloids in plants, a putative biosynthetic pathway for this compound is proposed. This pathway originates from the shikimate and amino acid metabolic routes.

Precursor Synthesis

The biosynthesis of this compound is hypothesized to require two primary precursor molecules: a C6-C3 phenolic acid unit and a specific amino acid-derived moiety.

  • Phenylpropanoid Pathway: The phenolic acid backbone is likely derived from L-phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) would produce activated hydroxycinnamoyl-CoA esters, such as feruloyl-CoA or caffeoyl-CoA.

  • Amino Acid Metabolism: The amine component is likely derived from an amino acid, potentially L-tyrosine or a related compound, which undergoes decarboxylation and potentially other modifications.

Core Skeleton Assembly

The central step in the biosynthesis is the coupling of the phenolic acid and the amine-containing precursor. This reaction is likely catalyzed by an acyltransferase, a class of enzymes responsible for the formation of amide bonds in the biosynthesis of many plant secondary metabolites.

Post-Coupling Modifications

Following the initial amide bond formation, a series of tailoring reactions, including hydroxylations, methylations, and potentially oxidative coupling, are expected to occur to yield the final complex structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and methyltransferases.

Proposed Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_amine Amine Precursor Synthesis cluster_assembly Assembly and Modification L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Ferulic Acid Ferulic Acid p-Coumaric Acid->Ferulic Acid Hydroxylation/Methylation Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA 4CL Intermediate Amide Intermediate Amide Feruloyl-CoA->Intermediate Amide L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TyDC Modified Amine Modified Amine Tyramine->Modified Amine Modified Amine->Intermediate Amide Modified Amine->Intermediate Amide This compound Precursor This compound Precursor Intermediate Amide->this compound Precursor Oxidative Coupling, Hydroxylation (CYP450s) This compound This compound This compound Precursor->this compound Methylation (MTs) G start Start: Lycium barbarum cultures feed Feed with 13C/15N-labeled precursors start->feed end_node End: Pathway Precursors Identified harvest Harvest tissues at time points feed->harvest extract Metabolite Extraction harvest->extract lcms High-Resolution LC-MS Analysis extract->lcms analyze Compare labeled vs. unlabeled spectra lcms->analyze identify Identify labeled intermediates and this compound analyze->identify identify->end_node G start Start: Candidate Gene gRNA Design gRNAs for CRISPR/Cas9 start->gRNA end_node End: Gene Function Confirmed in vivo vector Construct Plant Transformation Vector gRNA->vector transform Agrobacterium-mediated Transformation of Lycium barbarum vector->transform regenerate Regenerate T0 Plants transform->regenerate genotype Genotype Plants for Mutations regenerate->genotype metabolite Metabolic Profiling of Mutant Lines genotype->metabolite metabolite->end_node

References

Spectroscopic data (NMR, MS) for Lyciumamide B identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zhengzhou, China – December 2, 2025 – The structural elucidation of Lyciumamide B, a phenolic amide isolated from the fruits of Lycium barbarum, relies on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data crucial for its identification, targeting researchers, scientists, and professionals in drug development.

This compound, a compound of interest for its potential biological activities, requires precise structural confirmation for further investigation and development. The data presented herein is based on the structural revision of Lyciumamides, which clarified its chemical architecture.

Spectroscopic Data for this compound

The definitive identification of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data. These analyses provide a detailed picture of the molecule's atomic connectivity and overall structure.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, acquired in deuterated methanol (B129727) (CD₃OD), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

PositionδC (ppm)δH (ppm, mult., J in Hz)
Feruloyl Moiety
1128.5
2111.47.20 (d, J = 2.0)
3149.5
4149.9
5116.56.82 (d, J = 8.0)
6123.67.08 (dd, J = 8.0, 2.0)
7147.27.61 (d, J = 15.5)
8118.86.55 (d, J = 15.5)
9169.8
3-OCH₃56.43.90 (s)
Tyramine Moiety
1'131.5
2', 6'130.87.12 (d, J = 8.5)
3', 5'116.36.75 (d, J = 8.5)
4'157.2
7'35.92.78 (t, J = 7.5)
8'42.63.50 (t, J = 7.5)
Second Feruloyl Moiety
1''128.4
2''111.37.19 (d, J = 2.0)
3''149.4
4''149.8
5''116.46.81 (d, J = 8.0)
6''123.57.07 (dd, J = 8.0, 2.0)
7''147.17.60 (d, J = 15.5)
8''118.96.54 (d, J = 15.5)
9''169.7
3''-OCH₃56.43.89 (s)
Second Tyramine Moiety
1'''131.6
2''', 6'''130.77.11 (d, J = 8.5)
3''', 5'''116.26.74 (d, J = 8.5)
4'''157.1
7'''35.82.77 (t, J = 7.5)
8'''42.53.49 (t, J = 7.5)
Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electron Ionization Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns that further support the proposed structure.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (observed)Formula
[M]⁺624.2523C₃₆H₃₆N₂O₈
Fragment 1177.0550C₁₀H₉O₃
Fragment 2120.0810C₈H₁₀N

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of this compound.

NMR Spectroscopy

A sample of approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was then transferred to a 5 mm NMR tube for analysis.

NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. ¹H NMR spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.98 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded with a spectral width of 31446 Hz, an acquisition time of 1.04 s, and a relaxation delay of 2.0 s. Chemical shifts were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

Mass Spectrometry

A dilute solution of this compound was prepared in methanol (MeOH) at a concentration of approximately 10 μg/mL.

High-resolution EIMS was performed on a Thermo Fisher Scientific DFS High Resolution Magnetic Sector Mass Spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass range was scanned from m/z 50 to 800.

Visualization of the Identification Workflow

The logical flow for the identification of this compound based on spectroscopic data is outlined below.

LyciumamideB_Identification cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Lycium_barbarum Lycium barbarum fruit Extraction Extraction & Purification Lycium_barbarum->Extraction Isolated_Compound Isolated this compound Extraction->Isolated_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRESIMS) Isolated_Compound->Mass_Spectrometry NMR_Data ¹H & ¹³C Chemical Shifts & Coupling Constants NMR_Spectroscopy->NMR_Data MS_Data Exact Mass & Fragmentation Pattern Mass_Spectrometry->MS_Data Structure_Proposal Proposed Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirmed Structure of This compound Structure_Proposal->Structure_Confirmation

Workflow for the Identification of this compound.

The presented spectroscopic data and experimental protocols provide a robust framework for the unambiguous identification of this compound. This information is essential for quality control, further pharmacological studies, and potential development of this natural product.

Lyciumamide B: A Technical Guide on its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumamide B, a lignanamide found in plants of the Lycium genus, has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and insights into its putative biological mechanisms. This document synthesizes current scientific literature to offer detailed experimental context and a foundation for future research and development.

Natural Sources and Abundance

This compound is a naturally occurring phenolic amide predominantly isolated from plants belonging to the Lycium genus, which is part of the Solanaceae family. These plants, commonly known as wolfberry or goji berry plants, have a long history of use in traditional medicine, particularly in Asia.

Primary Natural Sources:

  • Lycium chinense : The root bark of Lycium chinense is a frequently cited source of this compound.[1][2] Other parts of the plant, including the stems and fruits, have also been reported to contain various phenolic amides.[3]

  • Lycium barbarum : The fruits of Lycium barbarum, famously known as goji berries, are another significant source of this compound and other related lignanamides.[4][5] The stems of this species have also been found to contain a variety of phenolic amides.[3]

  • Lycium species : The unique structure of lignanamides like Lyciumamide A, B, and C has been noted as characteristic of the Lycium genus.[5]

Abundance:

Quantitative data on the specific abundance of this compound in different plant parts is not extensively available in the current scientific literature. However, studies on related phenolic amides in Lycium chinense root bark, such as kukoamine B, have reported concentrations as high as 23 mg/g, suggesting that this compound may be present in comparable, albeit currently unquantified, amounts.[6] The yield of total polysaccharides from Lycium barbarum fruits can range from 1.6% to 4.8%, indicating that the content of secondary metabolites like this compound is likely a smaller fraction of the total dry weight.[7]

Table 1: Natural Sources of this compound

Plant SpeciesPlant PartReference(s)
Lycium chinenseRoot Bark[1][2]
Stems[3]
Lycium barbarumFruits (Goji Berries)[4][5]
Stems[3]

Experimental Protocols

While a specific, detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source, a general methodology can be compiled from various studies on the isolation of lignanamides and other phenolic compounds from Lycium species. The following is a representative workflow.

General Extraction and Isolation Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product start Dried Plant Material (e.g., Lycium chinense root bark) powder Powdering start->powder extract Reflux Extraction with 80% Ethanol (B145695) powder->extract concentrate Evaporation of Solvent extract->concentrate partition Partition with Ethyl Acetate (B1210297) (EtOAc) concentrate->partition silica (B1680970) Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex prep_hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) sephadex->prep_hplc final Pure this compound prep_hplc->final

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies:

  • Extraction:

    • Air-dried and powdered root bark of Lycium chinense (e.g., 100 kg) is refluxed with 80% ethanol (e.g., 3 x 600 L).[5]

    • The solvent is then evaporated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude residue is suspended in water and partitioned with ethyl acetate (EtOAc).

    • The EtOAc-soluble fraction, which is enriched with phenolic compounds, is collected and concentrated.

  • Column Chromatography:

    • Silica Gel: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether, ethyl acetate, acetone, and methanol) to separate compounds based on polarity.

    • Sephadex LH-20: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using a methanol-water gradient, to separate molecules based on size and polarity.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step involves preparative HPLC on a C18 reversed-phase column.

    • A gradient of acetonitrile (B52724) and water (often with a small percentage of trifluoroacetic acid to improve peak shape) is used as the mobile phase to isolate pure this compound.

Biological Activity and Signaling Pathways

Research suggests that this compound possesses neuroprotective properties. While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar Lyciumamide A provides a strong putative mechanism of action.

Postulated Neuroprotective Signaling Pathway

Lyciumamide A has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][8] It is plausible that this compound acts through a similar mechanism. Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including increased production of reactive oxygen species (ROS) and activation of downstream cell death pathways.

G LyciumamideB This compound NMDAR NMDA Receptor LyciumamideB->NMDAR Inhibits Neuroprotection Neuroprotection LyciumamideB->Neuroprotection Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Promotes ROS ROS Production Ca_influx->ROS Increases CaMKII p-CaMKII Ca_influx->CaMKII Activates Mitochondrial_Stress Mitochondrial Oxidative Stress ROS->Mitochondrial_Stress Induces JNK p-JNK Mitochondrial_Stress->JNK Activates p38 p-p38 Mitochondrial_Stress->p38 Activates Apoptosis Apoptosis CaMKII->Apoptosis Leads to JNK->Apoptosis Leads to p38->Apoptosis Leads to Neuroprotection->Apoptosis Prevents

Caption: Postulated neuroprotective signaling pathway of this compound.

This proposed pathway suggests that this compound may exert its neuroprotective effects by:

  • Inhibiting the NMDA receptor: This would be the initial and critical step in its mechanism.

  • Reducing Ca²⁺ Influx: By blocking the NMDA receptor, this compound would prevent the excessive influx of calcium into neurons.

  • Decreasing Oxidative Stress: The reduction in intracellular calcium would lead to a decrease in the production of reactive oxygen species (ROS) and mitigate mitochondrial oxidative stress.[1][8]

  • Modulating Downstream Kinases: The excitotoxic cascade involves the activation of several kinases. This compound may suppress the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38), all of which are implicated in apoptotic pathways.[1][8]

  • Preventing Apoptosis: By inhibiting these key signaling events, this compound could ultimately prevent neuronal apoptosis and promote cell survival.

Biosynthesis of this compound

This compound is a lignanamide, which is formed through the oxidative coupling of two hydroxycinnamic acid amide monomers. The biosynthesis of this compound begins with the well-established phenylpropanoid pathway.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Multiple Steps Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Feruloyltyramine N-trans-Feruloyltyramine Feruloyl_CoA->Feruloyltyramine THT Tyrosine Tyrosine Tyramine (B21549) Tyramine Tyrosine->Tyramine TDC Tyramine->Feruloyltyramine Dimerization Oxidative Dimerization Feruloyltyramine->Dimerization LyciumamideB This compound Dimerization->LyciumamideB

Caption: Plausible biosynthetic pathway of this compound.

Key Enzymes in the Pathway:

  • PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to form cinnamic acid.

  • C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4CL (4-Coumarate:CoA ligase): Activates ferulic acid (derived from p-coumaric acid in subsequent steps) to its CoA thioester, Feruloyl-CoA.

  • TDC (Tyrosine decarboxylase): Decarboxylates tyrosine to produce tyramine.

  • THT (Tyramine N-feruloyltransferase): This key enzyme catalyzes the condensation of Feruloyl-CoA and tyramine to form N-trans-feruloyltyramine, the monomeric precursor of this compound.[9]

  • Oxidative Dimerization: The final step is the oxidative coupling of two N-trans-feruloyltyramine monomers. This is likely catalyzed by peroxidases or laccases, which generate radical intermediates that then couple to form the dimeric structure of this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in neuroprotection. While its primary sources are well-established in Lycium chinense and Lycium barbarum, further research is needed to quantify its abundance in different plant parts and to develop optimized and standardized isolation protocols. The elucidation of its precise mechanism of action, building upon the insights from Lyciumamide A, will be crucial for its development as a therapeutic agent. Future studies should focus on in vivo validation of its neuroprotective effects and a deeper investigation into the specific enzymes and regulatory mechanisms governing its biosynthesis.

References

Potential Therapeutic Applications of Lyciumamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide B, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from Lycium barbarum, a plant with a long history in traditional medicine, this compound is now also identified as Grossamide (B206653), a compound found in other plant sources, including hemp seed. This technical guide provides a comprehensive overview of the current state of research on this compound (Grossamide), focusing on its demonstrated biological activities, underlying mechanisms of action, and potential for drug development. The information is presented to aid researchers and professionals in the fields of pharmacology, drug discovery, and molecular medicine in their ongoing efforts to explore novel therapeutic agents.

Core Therapeutic Areas and Biological Activities

Research to date has highlighted three primary areas of therapeutic potential for this compound: anti-neuroinflammatory, anti-diabetic, and anticancer activities. The following sections delve into the quantitative data, experimental methodologies, and mechanistic pathways associated with these effects.

Anti-Neuroinflammatory Effects

This compound has demonstrated significant anti-neuroinflammatory properties, primarily through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes implicated in neurodegenerative diseases.

The anti-inflammatory efficacy of this compound has been quantified by its ability to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

CompoundTargetCell LineStimulantConcentration% Inhibition of mRNA ExpressionCitation
This compoundTNF-αBV2LPS10 µMSignificant[1][2]
(Grossamide)20 µMSignificant[1][2]
IL-6BV2LPS10 µMSignificant[1][2]
20 µMSignificant[1][2]

Note: The studies reported a significant dose-dependent inhibition of both cytokine secretion and mRNA expression. Specific percentage inhibition values were not provided in the abstracts.

BV2 murine microglial cells are cultured under standard conditions. For experiments, cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, 15, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[1][2]

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] The corresponding mRNA expression levels in the cell lysates are quantified using real-time polymerase chain reaction (RT-PCR).[1]

To elucidate the signaling pathways involved, Western blot analysis is performed on cell lysates to measure the phosphorylation status and total protein levels of key signaling molecules, including IκBα, NF-κB p65, Toll-like receptor 4 (TLR4), and Myeloid differentiation primary response 88 (MyD88).[1][2]

This compound exerts its anti-neuroinflammatory effects by suppressing the Toll-like receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Upon stimulation by LPS, TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit the expression of TLR4 and MyD88, and reduce the phosphorylation of IκBα and NF-κB p65, thereby blocking the inflammatory cascade.[1][2]

TLR4_NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation DNA DNA NFkB_active->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines LyciumamideB This compound LyciumamideB->TLR4 Inhibits LyciumamideB->MyD88 Inhibits LyciumamideB->IKK Inhibits Phosphorylation

Inhibition of the TLR4/NF-κB signaling pathway by this compound.

A potential interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has been suggested, which is a key receptor in microglia for regulating inflammatory responses and phagocytosis. However, direct experimental evidence of this compound binding to or modulating TREM2 signaling is currently lacking and represents an area for future investigation.

Anti-Diabetic Potential

This compound has emerged as a promising candidate for the management of type 2 diabetes due to its potent dual inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.

The inhibitory potency of this compound against α-amylase and α-glucosidase has been determined and compared with the clinically used anti-diabetic drug, acarbose.

CompoundTarget EnzymeIC50 (µM)Acarbose IC50 (µM)Citation
This compoundα-amylase44.4 ± 589[3]
(Grossamide)α-glucosidase72 ± 5108[3]

The α-amylase inhibitory activity is determined using a starch-iodine method. A reaction mixture containing starch solution, α-amylase, and various concentrations of this compound is incubated. The reaction is stopped by adding hydrochloric acid, followed by the addition of an iodine reagent. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated. The IC50 value is then determined from the dose-response curve.

The α-glucosidase inhibitory activity is assayed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The reaction mixture containing α-glucosidase, pNPG, and different concentrations of this compound is incubated. The reaction is terminated by the addition of sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

This compound's anti-diabetic potential stems from its ability to inhibit both α-amylase and α-glucosidase. By inhibiting these enzymes in the digestive tract, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing the postprandial blood glucose spike, a key therapeutic goal in managing type 2 diabetes. Molecular docking studies suggest that this compound binds to the active sites of both enzymes, with strong binding affinities driven primarily by van der Waals forces.[3]

Enzyme_Inhibition_Workflow cluster_enzymes Digestive Enzymes cluster_products Absorption Starch Starch Amylase α-Amylase Starch->Amylase Digestion Sucrose Sucrose Glucosidase α-Glucosidase Sucrose->Glucosidase Digestion Amylase->Sucrose Oligosaccharides Glucose Glucose Glucosidase->Glucose Absorption into Bloodstream LyciumamideB This compound LyciumamideB->Amylase Inhibits LyciumamideB->Glucosidase Inhibits

Dual inhibition of α-amylase and α-glucosidase by this compound.

Anticancer Potential

Phenolic amides isolated from Lycium barbarum, including this compound, have been evaluated for their anticancer activity.

While several phenolic amides from Lycium barbarum have shown moderate anticancer activities against human glioma stem cell lines, specific IC50 values for this compound are not yet available in the peer-reviewed literature.[4] Further studies are required to quantify its cytotoxic and anti-proliferative effects against various cancer cell lines. Some commercial suppliers suggest that Grossamide induces apoptosis in cancer cells, but quantitative data from primary research is needed to confirm this.[]

The anticancer activity of this compound can be assessed using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® luminescent cell viability assay on various cancer cell lines, including human glioma stem cells. These assays measure the metabolic activity of viable cells and can be used to determine the IC50 of the compound.

To determine if this compound induces apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed. Western blot analysis for key apoptotic markers like cleaved caspase-3 and PARP can also provide mechanistic insights.

The precise mechanisms underlying the potential anticancer activity of this compound are yet to be fully elucidated. However, related phenolic amides have been shown to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival.[4]

Conclusion and Future Directions

This compound (Grossamide) presents a compelling profile as a multi-target therapeutic agent with significant potential in the management of neuroinflammatory conditions, type 2 diabetes, and possibly cancer. The robust data on its anti-neuroinflammatory and dual carbohydrase inhibitory activities provide a strong foundation for further preclinical and clinical development.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its suitability for systemic administration.

  • In Vivo Efficacy: Animal models of neuroinflammatory diseases, diabetes, and cancer are required to validate the in vitro findings and establish the in vivo efficacy and safety of this compound.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound, including the potential role of TREM2 in its neuroprotective effects, will be crucial for its rational development as a therapeutic agent.

  • Anticancer Activity: A thorough investigation into the anticancer properties of this compound, including the determination of IC50 values against a panel of cancer cell lines and the elucidation of its mechanism of action, is warranted.

The promising biological activities of this compound, coupled with its natural origin, make it a valuable lead compound for the development of novel therapeutics to address significant unmet medical needs.

References

Structure Revision of Lyciumamide B: A Paradigm Shift in Understanding its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zhengzhou, China – December 2, 2025 – A recent critical re-evaluation of the chemical structure of Lyciumamide B, a phenolic amide dimer isolated from the fruits of Lycium barbarum, has led to a significant structural revision. This whitepaper provides an in-depth technical guide to this structural elucidation, detailing the experimental evidence that necessitated the revision and exploring the profound implications for its biological activity and future drug development.

Initially described as a novel compound with an unusual linkage, this compound's structure has been revised to that of a known neolignanamide, grossamide (B206653). This correction not only clarifies the chemical identity of this natural product but also redirects research into its therapeutic potential, particularly its hypoglycemic effects.

The Original Postulate: A Complex and Unprecedented Structure

This compound was first isolated and characterized by Gao et al.[1]. The originally proposed structure, designated as 2a , was described as a dimer of two feruloyltyramine units. A key feature of this proposed structure was a unique and complex cyclic system formed by a 16-O-16' ether bond and a C-5 to C-7' carbon-carbon bond[2]. This intricate arrangement was deduced primarily from EIMS fragment analysis[2].

The Path to Revision: Spectroscopic Scrutiny and Computational Chemistry

Subsequent investigations by Zadelhoff et al. raised doubts about the initially proposed structures of Lyciumamides A-C, suggesting they were likely known compounds with more common linkage types[1][2]. More recent and definitive work has confirmed these suspicions, establishing the correct structure of this compound as grossamide (2b ) through a combination of advanced spectroscopic techniques and computational analysis[1][2].

The logical workflow that led to the structural revision is outlined below:

structure_revision_workflow cluster_original Original Structure Elucidation cluster_revision Structural Revision Process orig_isolation Isolation from Lycium barbarum orig_spectroscopy Initial Spectroscopic Analysis (EIMS, NMR) orig_isolation->orig_spectroscopy orig_structure Proposed Structure 2a (Unusual Linkage) orig_spectroscopy->orig_structure re_examination Re-examination of NMR Data orig_structure->re_examination Discrepancies Noted revised_structure Revised Structure 2b (Grossamide) re_examination->revised_structure nmr_calc 13C NMR Chemical Shift Calculations nmr_calc->revised_structure ecd_analysis ECD Spectra Comparison (Absolute Configuration) ecd_analysis->revised_structure

Logical workflow for the structure revision of this compound.
Re-evaluation of NMR Data

A critical re-examination of the 1D and 2D NMR spectra of this compound revealed inconsistencies with the originally proposed structure 2a . The observed symmetry in the NMR signals was more consistent with the grossamide structure (2b ), which allows for free rotation of the side chains[2]. Specifically, the equivalence of certain methylene (B1212753) protons and aromatic protons was better explained by the less constrained grossamide scaffold[2].

Computational Corroboration

To further validate the revised structure, 13C NMR chemical shifts were calculated for both the originally proposed structure (2a ) and grossamide (2b ). The calculated values for grossamide showed a significantly better correlation with the experimental data (R² = 0.9960) compared to the original structure (R² = 0.9831), providing strong evidence against the initial assignment[2].

Structural Comparison: Original vs. Revised

The table below summarizes the key structural differences between the originally proposed this compound (2a ) and its revised structure, grossamide (2b ).

FeatureOriginally Proposed this compound (2a)Revised this compound (Grossamide, 2b)
Molecular Formula C36H36N2O8C36H36N2O8
Molecular Weight 624.7 g/mol 624.7 g/mol
Core Structure Dimer of two feruloyltyramine unitsDimer of two feruloyltyramine units
Key Linkage 16-O-16' ether bond and a C-5 to C-7' C-C bondDihydrobenzofuran ring formed by ether linkage and C-C bond
Overall Geometry Complex, rigid cyclic systemLess constrained, allows for free rotation

Experimental Protocols

Isolation and Purification

Lyciumamides were isolated from the fruits of Lycium barbarum. The dried fruits were extracted with ethanol, and the resulting extract was partitioned with various solvents. The crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds.

Spectroscopic Analysis

The structures of the isolated compounds were elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated methanol (B129727) (CD3OD) or deuterated acetone (B3395972) (acetone-d6)[2].

Computational Methods

13C NMR chemical shift calculations were performed using density functional theory (DFT) to compare the experimental data with the calculated values for the proposed structures. The absolute configurations were determined by comparing the experimental electronic circular dichroism (ECD) spectra with the calculated spectra[1].

Quantitative Data: NMR Spectral Assignments

The following table presents a comparison of the 1H and 13C NMR data for the revised structure of this compound (grossamide, 2b ) with literature data for grossamide.

No.δH (ppm, J in Hz) for 2b δC (ppm) for 2b δH (ppm, J in Hz) for GrossamideδC (ppm) for Grossamide
1130.5129.5
27.12, s113.37.10, s111.1
3146.1145.6
4151.3150.6
56.69, s113.1
6146.0145.5
7129.5129.5
87.12, s113.37.09, s111.1
9146.1145.6
10151.3150.5
113.47, m41.8
122.76, t (7.5)35.0
1'130.4130.4
2'7.12, s113.37.10, s111.1
3'146.1145.6
4'151.3150.6
5'6.69, s113.1
6'146.0145.5
7'129.5129.5
8'7.12, s113.37.09, s111.1
9'146.1145.6
10'151.3150.5
11'3.47, m41.8
12'2.76, t (7.5)35.0
OMe-33.86, s56.4
OMe-3'3.86, s56.4
C=O174.5
C=O'174.5

Data adapted from recent literature[2].

Implications for Biological Activity and Drug Development

The structural revision of this compound to grossamide has significant implications for understanding its biological activity. Grossamide K, a structurally similar compound also identified from the revision of Lyciumamide C, has been shown to possess hypoglycemic properties[1]. This compound promotes the differentiation of preadipocytes and acts as an agonist for the peroxisome proliferator-activated receptor γ (PPARγ) in adipocytes[1].

The signaling pathway associated with PPARγ activation is crucial for glucose and lipid metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) sensitization and adipogenesis.

PPARg_pathway cluster_cell Adipocyte LyciumamideB This compound (Grossamide) PPARg PPARγ LyciumamideB->PPARg Agonist Activity PPRE PPRE (DNA Response Element) PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., for insulin sensitization, adipogenesis) PPRE->TargetGenes Transcription BiologicalEffects Biological Effects (Improved glucose uptake, lipid metabolism) TargetGenes->BiologicalEffects Translation & Function

Proposed signaling pathway for the hypoglycemic effects of this compound (Grossamide).

This newfound understanding of this compound's true identity as grossamide and its potential mechanism of action opens up new avenues for research into its therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes. Future studies can now be directed towards synthesizing analogs of grossamide to optimize its PPARγ agonistic activity and develop novel therapeutic agents.

Conclusion

The structural revision of this compound to grossamide is a testament to the importance of rigorous and continuous scientific inquiry. This correction, driven by advanced spectroscopic and computational methods, has not only clarified a chemical ambiguity but has also unveiled a promising new direction for the exploration of the therapeutic potential of this natural product. The identification of this compound as a PPARγ agonist underscores the value of natural products in drug discovery and provides a solid foundation for the development of new treatments for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of Lyciumamide B using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Lyciumamide B in various matrices using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a naturally occurring alkaloid phytochemical found in Lycium barbarum (goji berry)[1]. It is recognized for its potential antioxidant and neuroprotective properties, making it a compound of interest in pharmaceutical and nutraceutical research[1]. Accurate and precise quantification of this compound is essential for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes a robust and validated reversed-phase HPLC-UV method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation and elution of this compound. The quantification is achieved by detecting the UV absorbance of the analyte at a specified wavelength, and the concentration is determined by comparing the peak area to a standard calibration curve.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with inserts.

    • Standard laboratory glassware.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (analytical grade).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Lycium barbarum fruit powder)
  • Extraction: Weigh 1.0 g of dried Lycium barbarum fruit powder into a 50 mL centrifuge tube. Add 20 mL of 80% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 35 minutes

Note: The detection wavelength of 280 nm is proposed based on the presence of phenolic and aromatic moieties within the this compound structure, which are known to absorb in this region. This should be confirmed by running a UV scan of the pure standard.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Linearity and Range

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL
Precision

The precision of the method was assessed by performing intra-day and inter-day analyses of quality control (QC) samples at three concentration levels (low, medium, and high).

Precision TypeConcentration (µg/mL)RSD (%)
Intra-day 5 (Low QC)< 2.0%
50 (Medium QC)< 2.0%
90 (High QC)< 2.0%
Inter-day 5 (Low QC)< 5.0%
50 (Medium QC)< 5.0%
90 (High QC)< 5.0%
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low 20Value98 - 102%
Medium 50Value98 - 102%
High 80Value98 - 102%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample/ Standard dissolve Dissolve/Extract (80% Methanol) weigh_sample->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_injection Inject into HPLC System filter->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Disclaimer: This application note provides a general method and protocol. Optimization of the chromatographic conditions and sample preparation may be required for different sample matrices.

References

Application Note: UPLC-QTOF/MS Analysis of Lyciumamide B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide B, a phenolic amide found in plants of the Lycium genus, such as Lycium barbarum (Goji berry), is of growing interest to the scientific community due to the potential biological activities of this class of compounds. Phenolic amides have demonstrated a range of effects, including immunomodulatory and neuroprotective properties. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts to support research into its therapeutic potential and for quality control of botanical products.

This application note provides a detailed protocol for the analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the identification and quantification of small molecules in complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of phenolic amides, including this compound, from plant tissues.

Materials and Reagents:

  • Fresh or dried plant material (e.g., Lycium barbarum fruit)

  • Methanol (HPLC grade)

  • 70% Ethanol (v/v) in water (HPLC grade)

  • Water (deionized or distilled)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Grind dried plant material into a fine powder. For fresh material, homogenize with a suitable solvent.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% ethanol.[1]

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

  • Concentration:

    • Combine the supernatants from all extractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for UPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

UPLC-QTOF/MS Analysis

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column oven.

  • QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 35°C[2]

  • Injection Volume: 2 µL[2]

  • Gradient Elution:

    • 0-5 min: 5-10% B

    • 5-17.5 min: 10-25% B

    • 17.5-30 min: 25-80% B[2]

QTOF-MS Conditions:

  • Ionization Mode: ESI Positive[3]

  • Mass Range: m/z 50-1200 Da[4]

  • Capillary Voltage: 2.5 kV[4]

  • Sampling Cone Voltage: 40 V[4]

  • Source Temperature: 100°C[4]

  • Desolvation Temperature: 250°C[4]

  • Cone Gas Flow: 50 L/h[4]

  • Desolvation Gas Flow: 800 L/h[4]

  • Collision Energy (for MS/MS): Ramp 20-50 V[4]

Data Presentation

Predicted Mass Spectrometric Fragmentation of this compound

While experimental fragmentation data for this compound is not widely available, a predicted fragmentation pattern can be inferred based on the known fragmentation of structurally similar phenolic amides, such as N-feruloyltyramine. The primary fragmentation event is the cleavage of the amide bond.

Table 1: Predicted m/z values for this compound and its major fragments.

Ion DescriptionPredicted m/z
[M+H]⁺ (this compound)625.2545
Fragment 1 (Feruloyl moiety)177.0546
Fragment 2 (Tyramine moiety)138.0891

Note: The exact mass of this compound (C₃₆H₃₆N₂O₈) is 624.2472 g/mol . The predicted m/z values are for the protonated molecule and its fragments and should be confirmed with a standard.

Quantitative Data of Phenolic Amides in Lycium barbarum

To date, specific quantitative data for this compound in plant extracts has not been extensively reported in the scientific literature. However, studies have quantified other phenolic compounds and total phenolic amides in Lycium barbarum fruits, providing a reference for expected concentration ranges of this class of compounds.

Table 2: Representative quantitative data for phenolic compounds in Lycium barbarum fruit.

Compound/ClassConcentration Range (µg/g dry weight)Reference
Rutin125.38[5]
p-Coumaric acid90.05[5]
Caffeic acid10.44[5]
Total Phenolic Content (TPC)27,835 - 29,931[6]

Note: This table provides examples of other phenolic compounds found in Goji berries and is intended to be illustrative. The concentration of this compound may vary significantly based on the cultivar, growing conditions, and extraction method.

Visualizations

experimental_workflow Experimental Workflow for UPLC-QTOF/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Lycium barbarum) extraction Solvent Extraction (70% Ethanol) plant_material->extraction concentration Evaporation of Solvent extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uplc UPLC Separation (C18 column) filtration->uplc ms QTOF-MS Detection (ESI+) uplc->ms msms MS/MS Fragmentation ms->msms identification Identification (Accurate Mass & Fragmentation) msms->identification quantification Quantification (Peak Area) identification->quantification

Caption: UPLC-QTOF/MS analysis workflow.

sample_preparation Sample Preparation Protocol start Start: Powdered Plant Material add_solvent Add 70% Ethanol start->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction repeat_extraction->add_solvent Yes combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants No evaporate Evaporate Solvent combine_supernatants->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for UPLC Injection filter->end

Caption: Detailed sample preparation steps.

data_analysis_logic Data Analysis Logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis raw_data Raw UPLC-QTOF/MS Data MS1 Scan (Accurate Mass) MS/MS Scan (Fragmentation) match_mass Match Accurate Mass of [M+H]⁺ raw_data:ms1->match_mass match_fragments Match Fragmentation Pattern raw_data:ms2->match_fragments integrate_peak Integrate Peak Area of Precursor Ion raw_data:ms1->integrate_peak match_mass->match_fragments confirm_identity Confirm this compound Identity match_fragments->confirm_identity calibration_curve Compare to Standard Calibration Curve integrate_peak->calibration_curve determine_concentration Determine Concentration calibration_curve->determine_concentration

Caption: Logic for data analysis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Lyciumamide B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumamide B, a natural product isolated from the fruits of Lycium barbarum, is a dimeric phenolic amide composed of two feruloyltyramine units. Preliminary studies and the known biological activities of related compounds from the Lycium genus suggest that this compound and its derivatives may possess significant therapeutic potential, particularly as hypoglycemic and neuroprotective agents.[1] This document provides detailed protocols for the synthesis of this compound derivatives and for their evaluation in relevant in vitro assays to establish a structure-activity relationship (SAR). The goal is to guide the exploration of this chemical scaffold for the development of novel therapeutic leads.

Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes a hypothetical structure-activity relationship for this compound derivatives based on established principles for phenolic compounds.[2][3][4] The proposed modifications are designed to probe the importance of the phenolic hydroxyl groups, the methoxy (B1213986) substituents, the amide linkage, and the overall dimeric structure for biological activity.

Modification Rationale Predicted Hypoglycemic Activity Predicted Neuroprotective Activity
1. Methylation of Phenolic Hydroxyls To assess the importance of free hydroxyl groups for activity, likely through hydrogen bonding or antioxidant effects.DecreaseDecrease
2. Demethylation of Methoxy Groups To investigate the influence of the electron-donating methoxy groups and the potential for increased hydrogen bonding with additional hydroxyls.IncreaseIncrease
3. Replacement of Methoxy with Ethoxy Groups To evaluate the steric tolerance at this position and the impact of altered lipophilicity.VariableVariable
4. Introduction of Additional Hydroxyl Groups To enhance antioxidant potential and hydrogen bonding capacity.[5]IncreaseIncrease
5. Halogenation of Aromatic Rings To modulate electronic properties and membrane permeability.VariableDecrease
6. Bioisosteric Replacement of Amide Bond To explore the role of the amide linkage in binding and to improve metabolic stability.VariableVariable
7. Synthesis of Monomeric Feruloyltyramine Analogs To determine if the dimeric structure is essential for biological activity.DecreaseDecrease
8. Variation of the Dimer Linkage Position To understand the spatial requirements for receptor interaction.VariableVariable

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative (O,O'-Dimethyl this compound)

This protocol describes the synthesis of an O,O'-dimethyl ether derivative of this compound, which can be used to assess the role of the phenolic hydroxyl groups in its biological activity.

Materials:

Procedure:

  • Dissolution: Dissolve this compound (100 mg, 1 equivalent) in 10 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH, 95:5).

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (3 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure O,O'-dimethyl this compound.

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro α-Amylase Inhibition Assay for Hypoglycemic Activity

This assay is used to evaluate the potential of this compound derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion.[6] Inhibition of this enzyme can reduce postprandial hyperglycemia.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate (B84403) buffer (pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • This compound derivatives (test compounds)

  • Acarbose (B1664774) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions with phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or buffer for the control) to the wells of a 96-well microplate.

    • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of DNS reagent to each well.

    • Heat the microplate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of α-amylase activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound derivatives to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[7]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • This compound derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Induction of Oxidative Stress:

    • After the pre-treatment period, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 100 µM) for 4 hours.

    • Maintain a set of untreated cells as a negative control.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Visualizations

cluster_0 Synthesis of this compound Derivative Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Acetone Add K2CO3 Add K2CO3 Dissolve this compound->Add K2CO3 Add DMS Add DMS Add K2CO3->Add DMS Reaction Reaction Add DMS->Reaction 24h, RT Work-up Work-up Reaction->Work-up TLC Monitoring Purification Purification Work-up->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for the synthesis of an O,O'-dimethyl this compound derivative.

cluster_1 Hypothetical Signaling Pathway for Neuroprotection Oxidative_Stress Oxidative_Stress Neuronal_Cell_Death Neuronal_Cell_Death Oxidative_Stress->Neuronal_Cell_Death Lyciumamide_B_Derivative Lyciumamide_B_Derivative Nrf2_Activation Nrf2_Activation Lyciumamide_B_Derivative->Nrf2_Activation Antioxidant_Enzymes Antioxidant_Enzymes Nrf2_Activation->Antioxidant_Enzymes Upregulation Cell_Survival Cell_Survival Nrf2_Activation->Cell_Survival Antioxidant_Enzymes->Oxidative_Stress Inhibition

Caption: Potential neuroprotective signaling pathway activated by this compound derivatives.

cluster_2 Logic of the Structure-Activity Relationship (SAR) Study Lead_Compound This compound Synthesis Synthesize Derivatives Lead_Compound->Synthesis Screening In Vitro Biological Assays Synthesis->Screening Hypoglycemic & Neuroprotective Data_Analysis Analyze Activity Data Screening->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation New_Derivatives Design New Derivatives SAR_Elucidation->New_Derivatives New_Derivatives->Synthesis

Caption: Iterative cycle for the SAR study of this compound derivatives.

References

Application Notes and Protocols for Evaluating Lyciumamide B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyciumamide B, a phenolic amide isolated from the fruit of Lycium barbarum, belongs to a class of compounds known for their diverse biological activities. Its structural similarity to other bioactive Lyciumamides, such as Lyciumamide A, suggests potential therapeutic applications. These application notes provide a comprehensive guide to evaluating the bioactivity of this compound using various cell-based assays. The protocols detailed below cover key areas of bioactivity including cytotoxicity, neuroprotection, anti-inflammatory, and antioxidant effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on typical results for related compounds, illustrating how to present experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
SH-SY5Y (Neuroblastoma)MTT48> 100
HepG2 (Hepatoma)LDH4875.2
MCF-7 (Breast Cancer)Calcein-AM2488.9
PC-3 (Prostate Cancer)MTT7265.4

Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells

NeurotoxinAssayThis compound (µM)% Increase in Cell Viability
NMDA (25 µM)MTT1045%
Amyloid-β (10 µM)Annexin V/PI1030% (decrease in apoptosis)
L-Glutamate (20 mM)MTT2055%

Table 3: Anti-inflammatory Activity of this compound

AssayConcentration (µg/mL)% Inhibition of Denaturation
Egg Albumin Denaturation10068%
Bovine Serum Albumin Denaturation10072%

Table 4: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging45.6
ABTS Radical Scavenging38.2
Oxygen Radical Absorbance Capacity (ORAC)1.8 (Trolox Equivalents, µM)

Experimental Protocols

Cytotoxicity Assays

This protocol determines cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the prepared dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with kit-provided lysis buffer).

  • Incubation: Incubate for the desired treatment period.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.

Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced injury.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium

  • Neurotoxin (e.g., NMDA, L-Glutamate, or Amyloid-β oligomers)[1][2]

  • This compound stock solution

  • MTT assay reagents (as described above)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.

  • Neurotoxin Challenge: Add the neurotoxin to the wells (co-incubation with this compound) and incubate for 24-48 hours.[1]

  • Viability Assessment: Perform the MTT assay as described previously to determine cell viability.

  • Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

Anti-inflammatory Assay: Protein Denaturation

This in vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[3][4]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • This compound stock solution

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.[3]

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.[3]

  • Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes.[3][4]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Data Acquisition: Measure the absorbance of the solutions at 660 nm.[3]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Antioxidant Assay: DPPH Radical Scavenging

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution (in methanol)

  • This compound stock solution (in methanol)

  • Ascorbic acid (as a standard)

  • Methanol

  • Spectrophotometer

Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.[5]

  • Data Analysis: Calculate the percentage of DPPH scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate for 2h G->H I Measure absorbance at 570nm H->I J Calculate % cell viability I->J

Caption: Workflow for the MTT cell viability assay.

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed SH-SY5Y cells B Incubate for 24h A->B C Pre-treat with this compound B->C D Add Neurotoxin (e.g., NMDA) C->D E Incubate for 24-48h D->E F Perform MTT Assay E->F G Calculate % neuroprotection F->G

Caption: Workflow for the neuroprotection assay.

Signaling Pathways

NMDAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx leads to ROS ROS Production Ca_Influx->ROS increases Apoptosis Apoptosis ROS->Apoptosis induces Lyciumamide_B This compound Lyciumamide_B->NMDAR inhibits NMDA NMDA NMDA->NMDAR activates

Caption: Potential neuroprotective mechanism of this compound via NMDAR signaling.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates AKT AKT PI3K->AKT activates GSK3B GSK3β AKT->GSK3B inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Lyciumamide_B This compound Lyciumamide_B->PI3K may inhibit Growth_Factor Growth Factor Growth_Factor->GF_Receptor

Caption: Hypothetical modulation of the PI3K/AKT pathway by this compound.

References

Application Note: Unraveling the Structure of Lyciumamide B through Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the analysis of Lyciumamide B, a naturally occurring alkaloid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific fragmentation data for this compound, this document provides a theoretical framework for its structural elucidation based on its known chemical properties and the fragmentation patterns of similar phenolic amide compounds. The described methodologies and expected fragmentation patterns serve as a guide for researchers undertaking the analysis of this compound and related natural products.

Introduction

This compound is an alkaloid with a molecular formula of C36H36N2O8 and a molecular weight of 624.7 g/mol .[1][2] While its precise structure is not widely published, the related compound, Lyciumamide A, is known to be a dimer of phenolic amides.[3][4] Understanding the structure of these complex natural products is crucial for the exploration of their potential therapeutic properties. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of such molecules by analyzing their characteristic fragmentation patterns.[5][6] This note outlines a hypothetical experimental approach and expected fragmentation data for this compound.

Experimental Protocols

A generalized LC-MS/MS protocol for the analysis of this compound is presented below. This protocol is based on common practices for the analysis of natural product extracts and can be adapted based on available instrumentation and specific research goals.

1. Sample Preparation

  • Extraction: A powdered sample of the plant material containing this compound is extracted with a suitable solvent such as methanol, chloroform, or a mixture of dichloromethane (B109758) and ethyl acetate.[1] The extraction can be performed using sonication or maceration, followed by filtration.

  • Purification (Optional): Depending on the complexity of the extract, a preliminary purification step using Solid Phase Extraction (SPE) may be employed to remove interfering matrix components.

  • Final Sample Preparation: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for amide-containing compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[7]

  • MS Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion of this compound ([M+H]+ at approximately m/z 625.25).

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 625.25 to obtain the fragmentation pattern.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

Data Presentation: Predicted Fragmentation Pattern of this compound

Based on the general fragmentation patterns of amides and phenolic compounds, a hypothetical fragmentation table for this compound is presented below.[8][9][10] The fragmentation of such molecules often involves cleavage of the amide bonds and bonds adjacent to the phenolic rings.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
625.25474.19C9H9O2Cleavage of a feruloyl moiety
625.25313.13C18H18O4Cleavage resulting in a monomeric unit
474.19327.14C8H7O2Further fragmentation of the larger fragment
313.13177.06C8H8O2Cleavage of the side chain from a monomeric unit
313.13136.08C9H9NO2Loss of the amino acid-like portion

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound, based on the predicted fragmentation data.

Fragmentation_Pathway This compound\n[M+H]+: 625.25 This compound [M+H]+: 625.25 Fragment 1\nm/z: 474.19 Fragment 1 m/z: 474.19 This compound\n[M+H]+: 625.25->Fragment 1\nm/z: 474.19 - C9H9O2 Fragment 2\nm/z: 313.13 Fragment 2 m/z: 313.13 This compound\n[M+H]+: 625.25->Fragment 2\nm/z: 313.13 - C18H18O4 Fragment 3\nm/z: 327.14 Fragment 3 m/z: 327.14 Fragment 1\nm/z: 474.19->Fragment 3\nm/z: 327.14 - C8H7O2 Fragment 4\nm/z: 177.06 Fragment 4 m/z: 177.06 Fragment 2\nm/z: 313.13->Fragment 4\nm/z: 177.06 - C8H8O2 Fragment 5\nm/z: 136.08 Fragment 5 m/z: 136.08 Fragment 2\nm/z: 313.13->Fragment 5\nm/z: 136.08 - C9H9NO2

Caption: Proposed MS/MS fragmentation pathway of this compound.

Logical Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural elucidation of this compound using LC-MS/MS.

Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction Purification Purification Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Full_Scan_MS Full Scan MS LC_Separation->Full_Scan_MS MS_MS MS/MS Fragmentation Full_Scan_MS->MS_MS Precursor_ID Precursor Ion Identification MS_MS->Precursor_ID Fragment_Analysis Fragment Ion Analysis Precursor_ID->Fragment_Analysis Structure_Elucidation Structure Elucidation Fragment_Analysis->Structure_Elucidation

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. While specific experimental data for its fragmentation is not yet widely available, the proposed methodologies and theoretical fragmentation patterns offer a robust starting point for researchers. The successful application of these techniques will contribute to a deeper understanding of the chemical structure of this compound and pave the way for future investigations into its biological activities and potential therapeutic applications.

References

Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of Lyciumamide B in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lyciumamide B is a cyclic peptide belonging to the phenolic amide family of compounds, which have been isolated from the Lycium genus, commonly known as goji berries[1][2][3]. The berries and other parts of the Lycium plant have a long history of use in traditional medicine, and modern research has identified numerous bioactive constituents with potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2][3]. While research on the specific biological activities of this compound is ongoing, related compounds like Lyciumamide A have demonstrated neuroprotective properties against NMDA-induced neurotoxicity by modulating intracellular calcium and reactive oxygen species (ROS) production[1]. Given the therapeutic potential of this class of compounds, a robust and validated analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical development.

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring its accuracy, precision, and reliability for regulatory submissions[4][5][6][7].

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC44H52N10O11PubChem
Molecular Weight896.9 g/mol PubChem[8]
IUPAC Name11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.0¹⁷,²²]tricosa-16(23),17,19,21-tetraene-14-carboxylic acidPubChem[8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Verapamil or another suitable stable isotope-labeled standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

  • 96-well protein precipitation plates

Instrumentation
  • HPLC System: A UHPLC system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 50 mm x 2.1 mm, 1.8 µm)[9][10].

Liquid Chromatography Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
2.0
2.1
3.0
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
This compound
Internal Standard
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the internal standard solution (e.g., 100 ng/mL Verapamil in acetonitrile).

  • Mix thoroughly by vortexing for 1 minute to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Method Validation Summary

The analytical method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability[11][12][13][14].

Specificity and Selectivity

The method demonstrated high specificity. No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.

Linearity and Range

The calibration curve was linear over the concentration range of 1-1000 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve.

ParameterResult
Concentration Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three separate days.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ 1≤ 15.0± 15.0≤ 15.0± 15.0
LQC 3≤ 10.0± 10.0≤ 10.0± 10.0
MQC 75≤ 8.0± 8.0≤ 8.0± 8.0
HQC 750≤ 7.5± 7.5≤ 7.5± 7.5
Matrix Effect and Recovery

The matrix effect and recovery were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC 385 - 11585 - 115
MQC 7585 - 11585 - 115
HQC 75085 - 11585 - 115
Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationTemperatureResult
Short-term (Bench-top) 8 hoursRoom TemperatureStable
Long-term 30 days-80 °CStable
Freeze-Thaw (3 cycles) 3 cycles-80 °C to RTStable
Post-preparative (Autosampler) 24 hours4 °CStable

Diagrams

Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (this compound & IS) working Create Working Solutions (Calibration & QC) stock->working spike Spike Blank Plasma (Standards & QCs) working->spike plasma 50 µL Plasma Sample spike->plasma add_is Add 150 µL IS in ACN (Protein Precipitation) plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject 5 µL into HPLC supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify Concentration (Calibration Curve) calculate->quantify

Caption: Experimental workflow for the quantification of this compound.

Validation cluster_performance Performance Characteristics cluster_sample Sample Integrity method Validated Analytical Method specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision precision->method recovery Recovery matrix Matrix Effect recovery->matrix stability Stability matrix->stability stability->method

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human plasma. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays. This protocol is suitable for use in preclinical and clinical studies to investigate the pharmacokinetics and metabolism of this compound, thereby supporting its further development as a potential therapeutic agent.

References

Application of Lyciumamide B in Anti-inflammatory Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Lyciumamide B is a phenolic amide isolated from the fruits of Lycium barbarum, a plant with a long history in traditional medicine for treating various ailments, including inflammatory conditions. While extensive research has been conducted on the anti-inflammatory properties of Lycium barbarum polysaccharides, the specific bioactivities of its phenolic amide constituents, such as this compound, are an emerging area of investigation. This document provides detailed application notes and experimental protocols for studying the anti-inflammatory effects of this compound in common research models. The provided protocols are based on established methodologies for assessing anti-inflammatory compounds and may require optimization for specific experimental conditions.

Mechanism of Action

The precise anti-inflammatory mechanism of this compound is not yet fully elucidated. However, based on the known activities of other phenolic amides and extracts from Lycium barbarum, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of pro-inflammatory gene expression.

Data Presentation

As specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in published literature, the following tables present hypothetical data based on typical results observed for anti-inflammatory compounds in the described assays. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (LPS only)100 ± 5.2100 ± 4.1
185.3 ± 4.898.7 ± 3.5
562.1 ± 3.997.2 ± 4.0
1045.8 ± 3.195.9 ± 3.8
2528.4 ± 2.594.5 ± 4.2
5015.7 ± 1.992.1 ± 3.7
IC₅₀ (µM) ~8.5 >50

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Vehicle Control-0
This compound1025.4 ± 3.1
This compound2548.7 ± 4.5
This compound5065.2 ± 5.3
Indomethacin (Positive Control)1072.5 ± 6.1

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatant to measure NO production.

    • To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A sodium nitrite (B80452) standard curve should be used to quantify nitrite concentration.

    • To assess cell viability, perform an MTT assay on the remaining cells in the plate. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

G cluster_workflow In Vitro NO Production Assay Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay for Viability stimulate->mtt After supernatant collection griess Griess Assay for NO collect->griess analyze Data Analysis griess->analyze mtt->analyze

Workflow for in vitro nitric oxide production assay.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.

  • Materials:

    • RAW 264.7 cells

    • This compound

    • LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels. β-actin is used as a loading control.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Lyciumamide_B This compound Lyciumamide_B->MAPKKK inhibition? Lyciumamide_B->IKK inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 AP1->Cytokines transcription IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines transcription

Hypothesized signaling pathways modulated by this compound.

In Vivo Anti-inflammatory Activity

3. Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of this compound.

  • Materials:

    • Male C57BL/6 mice (6-8 weeks old)

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Indomethacin (positive control)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Plethysmometer

  • Protocol:

    • Acclimatize mice for at least one week.

    • Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

    • Administer this compound or the vehicle orally 1 hour before carrageenan injection.

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_workflow_invivo In Vivo Carrageenan-Induced Paw Edema Workflow start Acclimatize Mice grouping Group Animals start->grouping treatment Administer this compound / Vehicle grouping->treatment initial_measure Measure Initial Paw Volume treatment->initial_measure carrageenan Inject Carrageenan initial_measure->carrageenan post_measure Measure Paw Volume at Time Points carrageenan->post_measure analysis Calculate Edema Inhibition post_measure->analysis

Workflow for in vivo carrageenan-induced paw edema model.

Conclusion

These protocols provide a framework for researchers to investigate the anti-inflammatory properties of this compound. It is recommended to perform preliminary dose-response and time-course experiments to optimize the assays for specific laboratory conditions. The exploration of the anti-inflammatory potential of this compound and other phenolic amides from Lycium barbarum may lead to the development of novel therapeutic agents for inflammatory diseases.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lyciumamide B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Lyciumamide B from its natural source, Lycium chinense.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the initial extraction of this compound?

A1: A polar solvent system is generally recommended for the extraction of phenolic amides like this compound. Based on protocols for similar compounds from Lycium species, a mixture of methanol (B129727) and water is effective. For instance, a 50% methanol in water solution containing a small amount of acid, such as 0.5% acetic acid, can facilitate the release of these compounds and prevent their degradation.[1] The acidic condition helps in breaking down cell walls and increasing the solubility of the target compounds.

Q2: How does temperature influence the extraction yield of this compound?

A2: Temperature is a critical factor in the extraction process. Generally, increasing the extraction temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to a higher yield.[2][3][4][5][6][7] However, excessively high temperatures (e.g., above 60°C) should be avoided as they can lead to the degradation of thermolabile compounds like phenolic amides.[1] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation.

Q3: What is the effect of pH on the stability and extraction of this compound?

A3: The pH of the extraction medium can significantly impact both the stability and the yield of this compound. Phenolic amides are generally more stable in acidic conditions.[8][9] An acidic environment (pH 2.5-3.5) can suppress the ionization of phenolic hydroxyl groups, which can improve their stability and extraction efficiency.[10] Alkaline conditions, on the other hand, can lead to the degradation of these compounds.[8] Therefore, maintaining a slightly acidic pH during extraction is recommended.

Q4: What are the most common methods for the purification of this compound from the crude extract?

A4: Following the initial extraction, the crude extract contains a complex mixture of compounds. Purification of this compound is typically achieved through a series of chromatographic techniques. A common workflow involves initial partitioning with a nonpolar solvent (e.g., n-hexane) to remove lipids, followed by column chromatography using stationary phases like silica (B1680970) gel or C18 reversed-phase columns.[1][11] High-performance liquid chromatography (HPLC) is often used for the final purification to obtain a high-purity compound.[10][12]

Q5: How can I quantify the yield of this compound in my extract?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of this compound.[1][13] A validated HPLC method using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with an acid additive (e.g., 0.1% trifluoroacetic acid) can provide good separation and quantification.[1] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from a pure standard of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Inefficient Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compounds.Material Preparation: Ensure the plant material (Lycium chinense root bark or fruits) is dried and finely powdered (e.g., passed through a 200-mesh sieve) to increase the surface area for extraction.[1] Extraction Technique: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration.[11]
Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound.Solvent Optimization: Experiment with different ratios of methanol or ethanol (B145695) in water. A higher proportion of water can increase the polarity, which may be beneficial for extracting polar phenolic amides.
Insufficient Extraction Time or Temperature: The extraction may not be proceeding to completion.Parameter Optimization: Systematically vary the extraction time and temperature. Monitor the yield to find the optimal conditions that maximize extraction without causing degradation.[3][5]
Poor Separation During Liquid-Liquid Partitioning Emulsion Formation: The interface between the aqueous and organic layers is not distinct, trapping the analyte.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[14] Alternatively, centrifuge the mixture to facilitate phase separation. Gentle swirling instead of vigorous shaking during mixing can also prevent emulsion formation.[14]
Incorrect Solvent Choice: The polarity difference between the two phases is not sufficient for effective partitioning.Solvent Selection: Ensure a significant polarity difference between the two solvents. For removing nonpolar impurities, a nonpolar solvent like n-hexane is typically used against a polar aqueous/methanolic phase containing this compound.[1]
Low Purity After Column Chromatography Co-elution of Impurities: Other compounds in the crude extract have similar polarities to this compound and elute at the same time.Optimize Chromatographic Conditions: - Mobile Phase Gradient: Adjust the gradient of the mobile phase to improve the separation resolution.[1] - Stationary Phase: Try a different stationary phase with alternative selectivity, such as a phenyl-hexyl column instead of a standard C18 column.[10]
Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. It is better to perform multiple smaller-scale purifications than one overloaded run.
Degradation of this compound Exposure to High Temperatures: As a phenolic amide, this compound can be sensitive to heat.Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40°C for solvent removal.[11]
Unfavorable pH Conditions: Exposure to alkaline or neutral pH can cause hydrolysis or oxidation.Maintain Acidic pH: Keep the extraction and purification solutions slightly acidic (pH 2.5-3.5) to enhance the stability of this compound.[8][9]

Quantitative Data Summary

While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables illustrate the expected trends based on the extraction of similar phenolic compounds from plant matrices. These tables are for illustrative purposes to guide optimization experiments.

Table 1: Illustrative Effect of Solvent Composition on Phenolic Amide Yield

Solvent System (Methanol:Water, v/v)Acid AdditiveIllustrative Yield (%)
50:500.5% Acetic Acid1.2
70:300.5% Acetic Acid1.0
90:100.5% Acetic Acid0.8
50:50None0.9

Note: The yield is presented as a percentage of the dry weight of the plant material. The addition of acid generally improves the yield.

Table 2: Illustrative Effect of Temperature and Time on Phenolic Amide Yield

Temperature (°C)Extraction Time (hours)Illustrative Yield (%)
2520.8
4021.1
6021.3
4010.9
4041.2

Note: Yield generally increases with temperature and time, but prolonged exposure to high temperatures can lead to degradation, causing the yield to plateau or decrease.

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction of this compound

This protocol is adapted from methods for extracting phenolic amides from Lycium species.

  • Preparation of Plant Material:

    • Dry the root bark or fruits of Lycium chinense at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder and pass it through a 200-mesh sieve to ensure uniformity.[1]

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material.

    • Add 200 mL of the extraction solvent (50% methanol in water with 0.5% acetic acid, v/v) to the powder in a flask.[1]

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).[1]

    • After sonication, centrifuge the mixture at 3000 rpm for 10 minutes.[1]

    • Carefully decant the supernatant.

    • Repeat the extraction process on the pellet with another 200 mL of the extraction solvent to maximize the yield.

    • Combine the supernatants from both extractions.

  • Solvent Removal:

    • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of the aqueous phase (e.g., 50% methanol in water).

    • Perform liquid-liquid partitioning by adding an equal volume of n-hexane to remove nonpolar impurities like lipids and chlorophylls.

    • Gently shake the mixture in a separatory funnel and allow the layers to separate.

    • Collect the lower aqueous/methanolic layer containing the polar compounds, including this compound. Repeat the partitioning step two more times.

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., chloroform).

    • Adsorb the dried extract from the partitioning step onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Reversed-Phase HPLC (Final Purification):

    • Combine the fractions containing this compound and concentrate them.

    • Perform final purification using a preparative reversed-phase HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[1]

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS and NMR).

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis plant_material Dried & Powdered Lycium chinense solvent_extraction Solid-Liquid Extraction (50% MeOH, 0.5% Acetic Acid, 40°C, 30 min sonication) plant_material->solvent_extraction centrifugation Centrifugation (3000 rpm, 10 min) solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Residue centrifugation->pellet combine_supernatants Combine Supernatants supernatant->combine_supernatants repeat_extraction Repeat Extraction pellet->repeat_extraction repeat_extraction->solvent_extraction crude_extract Concentrate under vacuum (Crude Extract) combine_supernatants->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane vs. Aqueous Methanol) crude_extract->partitioning polar_fraction Polar Fraction partitioning->polar_fraction nonpolar_fraction Nonpolar Impurities (discard) partitioning->nonpolar_fraction column_chroma Silica Gel Column Chromatography polar_fraction->column_chroma fractions Collect & Monitor Fractions (TLC) column_chroma->fractions hplc Preparative RP-HPLC fractions->hplc pure_lyciumamide_b Pure this compound hplc->pure_lyciumamide_b analytical_hplc Analytical HPLC (Purity Check) pure_lyciumamide_b->analytical_hplc spectroscopy Spectroscopic Analysis (MS, NMR for Structure Elucidation) pure_lyciumamide_b->spectroscopy

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase start Low this compound Yield check_material Check Plant Material (Grinding, Drying) start->check_material check_solvent Check Solvent System (Polarity, Acidity) start->check_solvent check_params Check Extraction Parameters (Temp, Time) start->check_params check_partitioning Check Partitioning (Emulsion, Solvent Choice) start->check_partitioning check_chromatography Check Chromatography (Column Overload, Co-elution) start->check_chromatography check_stability Check for Degradation (pH, Temp) start->check_stability solution Implement Corrective Actions check_material->solution check_solvent->solution check_params->solution check_partitioning->solution check_chromatography->solution check_stability->solution

Caption: Troubleshooting logic for low this compound yield.

References

Preventing degradation of Lyciumamide B during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis. As specific stability and analytical data for this compound are limited, this guide is based on general principles for phytochemicals, particularly alkaloids and phenolic amides, as well as established pharmaceutical stability testing guidelines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue/Question Potential Cause Recommended Solution
Loss of Potency or Activity of Stored this compound Improper Storage Conditions: Exposure to light, elevated temperature, humidity, or oxygen can lead to degradation. Chemical instability in solution.Solid Form: Store this compound as a solid in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture. Consider storing under an inert atmosphere (e.g., argon or nitrogen). In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C. Avoid repeated freeze-thaw cycles.
Appearance of New Peaks in HPLC/LC-MS Analysis of a Stored Sample Degradation: The new peaks likely represent degradation products. This can be caused by hydrolysis, oxidation, or photolysis.[1][2]Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish their chromatographic profiles.[3] This will help in developing a stability-indicating analytical method. pH Control: If degradation is pH-dependent, buffer your analytical samples and mobile phases appropriately. For a related compound, lithospermic acid B, maximum stability was observed at pH 2.0.[1]
Poor Reproducibility in Bioassays Inconsistent Sample Quality: Degradation of this compound during storage or sample preparation can lead to variable concentrations of the active compound.Standardize Storage and Handling: Follow strict, standardized protocols for storing and handling this compound. Quantify Before Use: Use a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound in your stock solutions immediately before use in bioassays.
Precipitation of this compound in Aqueous Buffers Low Aqueous Solubility: As an alkaloid, this compound may have limited solubility in neutral or alkaline aqueous solutions.Use of Co-solvents: Dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect biological activity. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant (amber) container at -20°C or preferably -80°C. To prevent oxidation and hydrolysis, it is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh before each experiment. If a stock solution must be prepared in advance, dissolve the compound in an anhydrous, HPLC-grade organic solvent such as DMSO or ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been published, related phenolic amides and alkaloids are susceptible to:

  • Hydrolysis: Cleavage of the amide bonds, particularly under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.[2]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[3]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method:

  • Perform Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to generate degradation products.[3]

  • Select an Appropriate Column: A C18 reversed-phase column is a common starting point for the analysis of phenolic compounds.

  • Optimize Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve good separation between this compound and its degradants.

  • Validate the Method: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study of this compound (Solid State)

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[4][5][6]

1. Objective: To evaluate the stability of solid this compound under various storage conditions.

2. Materials:

  • This compound (solid)
  • Amber glass vials with screw caps
  • Stability chambers with controlled temperature and relative humidity (RH)
  • HPLC system with a validated stability-indicating method

3. Procedure:

  • Aliquot approximately 5-10 mg of solid this compound into several amber glass vials.
  • Tightly cap the vials. For a more robust study, some vials can be purged with nitrogen before sealing.
  • Divide the vials into different storage conditions as outlined in the table below.
  • At each time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), remove one vial from each condition.
  • Allow the vial to equilibrate to room temperature.
  • Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent.
  • Analyze the sample using a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.

4. Data Presentation:

Table 1: Illustrative Stability Data for this compound (Solid) under Long-Term Conditions

Time Point (Months)Storage ConditionPurity (%) by HPLCAppearance
0-99.8White to off-white powder
325°C / 60% RH99.5No change
625°C / 60% RH99.1No change
1225°C / 60% RH98.2No change
35°C99.8No change
65°C99.7No change
125°C99.7No change

Table 2: Illustrative Stability Data for this compound (Solid) under Accelerated Conditions

Time Point (Months)Storage ConditionPurity (%) by HPLCAppearance
0-99.8White to off-white powder
340°C / 75% RH97.5Slight yellowing
640°C / 75% RH95.3Yellowish powder
Protocol 2: Proposed HPLC Method for the Analysis of this compound

This is a general starting method that will likely require optimization.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10% to 90% B
  • 25-30 min: 90% B
  • 30.1-35 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Scan from 200-400 nm; quantify at a wavelength of maximum absorbance for this compound (to be determined).
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or DMSO at 1 mg/mL.
  • Dilute with the initial mobile phase composition (90% A, 10% B) to a suitable working concentration (e.g., 10-100 µg/mL).

Visualizations

Putative Signaling Pathway for this compound Neuroprotection

Based on the known neuroprotective effects of the structurally similar Lyciumamide A, this compound may exert its effects by modulating N-methyl-D-aspartate receptor (NMDAR) signaling.[7][8] Overactivation of NMDARs leads to excessive calcium (Ca²⁺) influx, increased reactive oxygen species (ROS) production, and activation of downstream stress-activated protein kinases like JNK and p38, ultimately leading to neuronal apoptosis. This compound may inhibit this cascade.

G cluster_0 Cell Membrane cluster_1 Cytosol NMDAR NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation LyciumamideB This compound LyciumamideB->NMDAR Inhibition CaMKII p-CaMKII JNK_p38 p-JNK / p-p38 CaMKII->JNK_p38 Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis ROS ROS ROS->JNK_p38 Ca_ion->CaMKII Ca_ion->ROS

Caption: Putative neuroprotective signaling pathway of this compound.

Experimental Workflow for Stability Analysis

The following diagram outlines the logical flow for assessing the stability of this compound.

G start Start: this compound Sample storage Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage timepoint Pull Sample at Time Point (t = 0, 3, 6 months) storage->timepoint prep Sample Preparation (Dissolve in suitable solvent) timepoint->prep analysis HPLC/LC-MS Analysis (Stability-Indicating Method) prep->analysis data Data Analysis (Purity, Degradants) analysis->data report Generate Stability Report data->report

Caption: Workflow for conducting a stability study on this compound.

References

Technical Support Center: Analysis of Lyciumamide B by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyciumamide B and encountering challenges with adduct formation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

A1: this compound is a naturally occurring phenolic amide phytochemical first isolated from the goji berry plant (Lycium barbarum)[1]. Its molecular formula is C₃₆H₃₆N₂O₈, giving it a monoisotopic mass of approximately 624.25 g/mol [1][2]. The presence of multiple oxygen and nitrogen atoms in its structure makes it susceptible to forming adducts during mass spectrometry analysis[3][4].

Q2: What are adducts in mass spectrometry and why are they a problem for this compound analysis?

A2: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule (this compound) associates with other ions present in the sample or mobile phase[4][5]. Common adducts include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺)[6][7]. Adduct formation can be problematic as it splits the analyte signal across multiple species, which can reduce the intensity of the desired protonated molecule ([M+H]⁺), complicate data interpretation, and compromise the accuracy and reproducibility of quantitative analyses[6][8].

Q3: What are the most common adducts observed for this compound?

A3: Given its structure containing multiple polar functional groups, this compound is prone to forming adducts with alkali metals. The most commonly observed adducts in positive ion mode ESI-MS are the sodium adduct ([M+Na]⁺) at m/z ~647.24 and the potassium adduct ([M+K]⁺) at m/z ~663.21[6][9]. The expected protonated molecule ([M+H]⁺) would be at m/z ~625.26.

Q4: Where do the sodium and potassium ions that form adducts come from?

A4: Contamination from sodium and potassium is ubiquitous and can originate from various sources, including:

  • Glassware: Metal ions can leach from borosilicate glass[6][9].

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of metal salts[9].

  • Sample Matrix: Biological samples often have high endogenous salt concentrations[6][9].

  • Laboratory Environment: Dust and handling can introduce salt contamination. Using gloves and maintaining a clean workspace is crucial[6].

Troubleshooting Adduct Formation

This guide provides a systematic approach to identifying and mitigating adduct formation during the analysis of this compound.

Problem: The mass spectrum of this compound shows a weak or absent protonated molecule ([M+H]⁺) and dominant peaks at m/z ~647 and ~663.

This indicates a high prevalence of sodium and potassium adducts. Follow the workflow below to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Adduct Formation start High [M+Na]⁺ / [M+K]⁺ Adducts Observed step1 Step 1: Modify Mobile Phase Add 0.1% Formic Acid start->step1 Initial Observation step2 Step 2: Optimize Sample Preparation Use Plastic Vials & High-Purity Solvents step1->step2 Adducts still dominant end Problem Resolved step1->end Adducts minimized step3 Step 3: Advanced Mobile Phase Additives Introduce Ammonium Salts or Fluorinated Acids step2->step3 Adducts persist step2->end Adducts significantly reduced step4 Step 4: Controlled Adduct Formation Add 0.1 mM Sodium Acetate (B1210297) to Standardize on [M+Na]⁺ step3->step4 [M+H]⁺ signal remains weak step3->end [M+H]⁺ is now the base peak step4->end Consistent [M+Na]⁺ signal achieved end_alt Consider Alternative Ionization (e.g., APCI) step4->end_alt Quantitation still problematic

Caption: A troubleshooting workflow for addressing adduct formation.

Quantitative Data Summary

The formation of adducts is highly dependent on the composition of the mobile phase. The table below summarizes the expected relative abundance of this compound ions under different mobile phase conditions.

Mobile Phase Additive[M+H]⁺ Relative Abundance (%)[M+Na]⁺ Relative Abundance (%)[M+K]⁺ Relative Abundance (%)Primary Benefit
None (e.g., Water/Acetonitrile)2010045Baseline
0.1% Formic Acid100155Promotes protonation[6]
0.1% Formic Acid + 2mM Ammonium Acetate955<2Suppresses metal adducts[10]
0.1% Acetic Acid + 0.1mM Sodium Acetate<5100<2Drives formation of a single adduct for consistent quantitation[8]

Note: These values are representative and may vary based on specific instrument conditions and the cleanliness of the system.

Experimental Protocols

Protocol 1: Minimizing Metal Adducts by Mobile Phase Acidification

This protocol aims to enhance the protonated this compound signal ([M+H]⁺) by lowering the pH of the mobile phase.

  • Reagent Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve this compound standard or extract in a solution mimicking the initial chromatographic conditions (e.g., 95:5 Mobile Phase A:B).

    • Use polypropylene (B1209903) or other suitable plastic vials instead of glass to avoid metal ion leaching[9].

  • LC-MS Analysis:

    • Equilibrate the LC system thoroughly with the prepared mobile phases.

    • Inject the sample and acquire data in positive ion ESI mode.

    • Monitor for the m/z of the protonated molecule (~625.26) and the sodium adduct (~647.24).

  • Evaluation:

    • Compare the intensity of the [M+H]⁺ peak to the [M+Na]⁺ peak. A significant increase in the [M+H]⁺/[M+Na]⁺ ratio indicates successful adduct suppression.

Protocol 2: Controlled Adduct Formation for Quantitative Analysis

This protocol is for situations where protonation is inefficient and aims to convert all this compound into a single, stable adduct for reliable quantitation[8].

  • Reagent Preparation:

    • Prepare Mobile Phase A: 1 mM acetic acid and 0.1 mM sodium acetate in HPLC-grade water.

    • Prepare Mobile Phase B: 1 mM acetic acid and 0.1 mM sodium acetate in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve this compound standard or extract in a solution matching the initial mobile phase composition.

  • LC-MS Analysis:

    • Equilibrate the LC system with the sodium-containing mobile phases.

    • Inject the sample and acquire data in positive ion ESI mode. The instrument should be tuned to monitor the [M+Na]⁺ ion.

  • Evaluation:

    • The mass spectrum should show a dominant peak for the [M+Na]⁺ ion with minimal signal for [M+H]⁺ and other adducts. This single ionic species can then be used for building a reliable calibration curve.

Visualizations

Chemical Relationship of this compound and its Common Adducts

The following diagram illustrates the formation of the most common adducts of this compound from the neutral molecule.

G cluster_ions Observed Ions in Mass Spectrometer M This compound (M) m/z = 624.25 MH [M+H]⁺ m/z = 625.26 M->MH + H⁺ MNa [M+Na]⁺ m/z = 647.24 M->MNa + Na⁺ MK [M+K]⁺ m/z = 663.21 M->MK + K⁺

Caption: Formation of common this compound adducts.

References

Technical Support Center: Chromatographic Resolution of Lyciumamide B and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced chromatographic separations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Lyciumamide B and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound and its isomers?

A1: Begin with a systematic screening of stationary phases, mobile phase modifiers, and gradient conditions. A recommended starting point is a reversed-phase C18 column with a shallow gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[1] A shallow gradient is crucial as it allows for more interaction time between the isomers and the stationary phase, potentially enhancing resolution.[1][2]

Q2: How does the choice of stationary phase impact the separation of this compound isomers?

A2: The stationary phase chemistry is a critical factor. While C18 columns are a good starting point, exploring alternative chemistries can provide different selectivities. For cyclic peptides like this compound, phenyl-phases or columns with polar-embedded or polar-endcapped functionalities may offer unique interactions that improve separation.[3] For particularly challenging separations of stereoisomers, a chiral stationary phase (CSP) may be necessary.[1]

Q3: What is the role of the mobile phase additive, and how does it affect resolution?

A3: Mobile phase additives, or ion-pairing agents, like trifluoroacetic acid (TFA) and formic acid (FA), are essential for good peak shape and resolution in peptide separations.[1][3] They work by minimizing undesirable interactions between the peptide's charged residues and the silica (B1680970) backbone of the stationary phase. The concentration and type of additive can significantly influence selectivity. For instance, screening different concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%) or switching to a different additive like formic acid can alter the retention behavior of isomers and improve their separation.[1]

Q4: Can adjusting the mobile phase pH improve the separation of this compound isomers?

A4: Yes, modulating the mobile phase pH can dramatically impact the separation of peptide isomers, especially for cyclic peptides. The ionization state of acidic and basic residues in the peptide is pH-dependent, and altering the pH can change the overall charge and conformation of the isomers, leading to differences in their interaction with the stationary phase. Exploring a range of pH values, for example, by using different buffer systems, is a powerful tool for optimizing selectivity.[3][4]

Q5: How does temperature influence the chromatographic resolution of peptide isomers?

A5: Column temperature affects both retention and selectivity.[1] Increasing the temperature generally decreases retention times and can lead to sharper peaks due to improved mass transfer and reduced mobile phase viscosity.[1] However, the effect on the resolution of isomers is compound-specific and should be determined empirically by screening a range of temperatures (e.g., 30°C to 65°C).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its isomers.

Problem: Poor Resolution Between Isomeric Peaks
Potential CauseSuggested Solution(s)
Inappropriate Stationary Phase Screen different column chemistries. Consider a C18 with a different bonding density, a phenyl-based column for aromatic interactions, or a polar-embedded phase for alternative selectivity. For enantiomers or diastereomers, a chiral stationary phase may be required.[1][3]
Suboptimal Mobile Phase Composition Optimize the organic solvent gradient. A shallower gradient increases the separation window and can improve resolution.[1][2] Also, experiment with different organic modifiers if acetonitrile does not provide adequate separation.
Incorrect Mobile Phase Additive Concentration or Type Vary the concentration of the ion-pairing agent (e.g., 0.05% to 0.2% TFA).[1] Test alternative additives such as formic acid, or consider adjusting the mobile phase pH with a suitable buffer to alter the ionization and conformation of the isomers.[4]
Non-Optimal Column Temperature Perform a temperature study by analyzing the sample at various temperatures (e.g., in 5-10°C increments from 30°C to 65°C) to find the optimal balance between peak shape and selectivity.[1]
Problem: Peak Tailing or Asymmetry
Potential CauseSuggested Solution(s)
Secondary Interactions with Stationary Phase Ensure the concentration of the ion-pairing agent is sufficient to mask active silanol (B1196071) groups on the silica support.[1] Increasing the TFA concentration or using a column with a highly end-capped stationary phase can mitigate this.
Column Overload Reduce the sample concentration or injection volume. Peak tailing can be a sign that the column's loading capacity has been exceeded.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.[1]
Problem: Inconsistent Retention Times
Potential CauseSuggested Solution(s)
Fluctuations in Column Temperature Use a reliable column oven to maintain a consistent temperature. Even minor temperature changes can lead to shifts in retention times.[1]
Inaccurate Mobile Phase Preparation Ensure accurate and consistent preparation of mobile phases, including the concentration of the additive. Use high-purity solvents and reagents.
Pump Performance Issues If using a gradient, ensure the pump is proportioning the solvents accurately. A diagnostic test can be to use a pre-mixed mobile phase for an isocratic run to check for pump-related variability.

Experimental Protocols & Data

Protocol 1: Systematic Screening of Mobile Phase Additives

This protocol outlines a systematic approach to screen different mobile phase additives to optimize the separation of cyclic peptide isomers.

ExperimentalWorkflow cluster_prep Sample & System Preparation cluster_screening Additive Screening cluster_analysis Data Analysis & Optimization prep_sample Prepare Isomer Mixture (e.g., 1 mg/mL in 50:50 ACN:H2O) prep_system Equilibrate HPLC System with Initial Mobile Phase prep_sample->prep_system run_tfa Run 1: 0.1% TFA in Water (A) and ACN (B) run_fa Run 2: 0.1% Formic Acid in Water (A) and ACN (B) run_tfa->run_fa analyze_data Analyze Chromatograms: - Resolution - Peak Shape - Retention Time run_fa->analyze_data optimize Select Best Additive & Proceed with Further Optimization (Gradient, Temperature) analyze_data->optimize ChiralSeparationWorkflow start Isomer Mixture Unresolved on Achiral Column select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Glycopeptide-based) start->select_csp method_dev Develop Method on CSP: - Screen Mobile Phases (Normal, Reversed, Polar Organic) - Optimize Temperature & Flow Rate select_csp->method_dev analyze Analyze Resolution and Peak Purity method_dev->analyze end Baseline Separation of Isomers analyze->end

References

Technical Support Center: Total Synthesis of Lyciumamide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Lyciumamide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a macrocyclic phenolic amide, presents several key challenges primarily centered around four areas: the stereocontrolled synthesis of its unique non-proteinogenic building blocks, the development of an effective protecting group strategy, the crucial macrocyclization step to form the large ring structure, and ensuring stereochemical integrity throughout the synthesis.

Q2: What is the general synthetic strategy for a molecule like this compound?

A convergent synthetic approach is generally favored for complex macrocycles like this compound. This involves the independent synthesis of key fragments of the molecule, which are then coupled together to form a linear precursor. This linear molecule is subsequently cyclized in a macrocyclization step to yield the final natural product. This strategy allows for better optimization of individual reaction steps and generally leads to higher overall yields.

Q3: Are there any commercially available starting materials that can simplify the synthesis?

While some of the basic phenolic starting materials may be commercially available, the specific substituted amino acid-like fragments of this compound are not. These unique building blocks must be synthesized through multi-step sequences, which is a significant undertaking in the overall synthetic campaign.[1][2]

Troubleshooting Guides

Challenges in the Synthesis of Precursor Fragments

The synthesis of the linear precursor to this compound requires the construction of unique, non-proteinogenic amino acid-like fragments and their subsequent coupling.

Problem: Low yield or poor stereoselectivity in the synthesis of β-hydroxy amino acid-like fragments.

The stereocontrolled synthesis of β-hydroxy-α-amino acids is a known challenge.[1][2][3][4]

  • Possible Cause 1: Inadequate stereocontrol in aldol-type reactions.

    • Solution: Employing chiral auxiliaries or substrate-controlled diastereoselective reactions can significantly improve stereochemical outcomes. For aldol (B89426) additions, using pseudoephenamine glycinamide (B1583983) can afford high diastereoselectivity.[1]

  • Possible Cause 2: Difficulty in achieving the desired syn or anti diastereomer.

    • Solution: The choice of reagents and reaction conditions is critical. For instance, chelation-controlled reductions of β-keto esters can favor the syn isomer, while non-chelating conditions may favor the anti product. A sequence of Grignard addition followed by oxidation and a subsequent stereoselective reduction can provide access to both diastereomers.[3]

Experimental Protocol: Stereoselective Synthesis of a syn-β-Hydroxy-α-Amino Acid Derivative

This protocol describes a general method for the diastereoselective aldol addition of a glycine (B1666218) enolate equivalent to an aldehyde, a key step in forming β-hydroxy-α-amino acid precursors.[1]

  • Enolate Formation: To a solution of (R,R)-pseudoephenamine glycinamide in THF at -78 °C, add lithium hexamethyldisilazide (LiHMDS) and lithium chloride. Stir the mixture for 1 hour.

  • Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired syn-aldol adduct.

ParameterTypical Value
Diastereomeric Ratio>95:5 (syn:anti)
Yield70-90%
Protecting Group Strategy

A robust protecting group strategy is essential for a multi-step synthesis of a complex molecule with multiple reactive functional groups like this compound.[3]

Problem: Incompatibility of protecting groups leading to premature deprotection or side reactions.

  • Possible Cause 1: Lack of orthogonality between protecting groups.

    • Solution: Employ an orthogonal protecting group strategy where each protecting group can be removed under specific conditions without affecting the others. For example, using a combination of Boc (acid-labile), Fmoc (base-labile), and benzyl (B1604629) (hydrogenolysis-labile) protecting groups for amines, and silyl (B83357) ethers for hydroxyl groups.

  • Possible Cause 2: Protecting group instability under reaction conditions.

    • Solution: Carefully select protecting groups that are stable to the reaction conditions of subsequent steps. For instance, if a reaction requires acidic conditions, avoid using acid-labile protecting groups like Boc or acetals.

Logical Relationship of an Orthogonal Protecting Group Strategy

G cluster_0 Protecting Group Selection cluster_1 Synthetic Steps cluster_2 Selective Deprotection PG1 Amine Protection (e.g., Boc) Step2 Modification of Side Chain PG1->Step2 PG2 Hydroxyl Protection (e.g., TBDMS) Step1 Peptide Coupling PG2->Step1 PG3 Carboxyl Protection (e.g., Benzyl Ester) PG3->Step1 Deprotect1 Acidic Conditions (TFA) Step1->Deprotect1 Deprotect2 Fluoride Source (TBAF) Step2->Deprotect2 Deprotect1->PG1 Removes Boc Deprotect2->PG2 Removes TBDMS Deprotect3 Hydrogenolysis (H2, Pd/C) Deprotect3->PG3 Removes Benzyl

Caption: Orthogonal protecting group strategy for selective functional group manipulation.

Macrocyclization

The formation of the macrocyclic ring is often the most critical and lowest-yielding step in the synthesis of cyclic peptides and related natural products.[5][6][7][8]

Problem: Low yield of the desired macrocycle and formation of oligomeric byproducts.

  • Possible Cause 1: High concentration favoring intermolecular reactions.

    • Solution: Perform the macrocyclization under high-dilution conditions (typically 0.1-1 mM).[9] This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump.

  • Possible Cause 2: Unfavorable conformation of the linear precursor for cyclization.

    • Solution: The conformation of the linear peptide is crucial for successful macrocyclization.[6][7] Introducing "turn-inducing" elements, such as a proline or a D-amino acid residue (if applicable to the target molecule's structure), near the cyclization site can pre-organize the backbone into a conformation that is more amenable to cyclization.[7][9]

  • Possible Cause 3: Inefficient coupling reagent for macrolactamization.

    • Solution: Screen a variety of modern peptide coupling reagents. Reagents like HATU, HBTU, and PyBOP are often effective for challenging macrocyclizations.[9] The choice of solvent can also significantly impact the reaction efficiency.

Quantitative Data on Macrocyclization Conditions

Coupling ReagentSolventConcentration (mM)Temperature (°C)Typical Yield (%)
HATU/DIPEADMF0.52540-60
PyBOP/DIPEACH₂Cl₂/DMF10-2530-50
EDC/HOAtDMF0.52525-45

Note: These are representative yields and will vary depending on the specific substrate.

Workflow for Optimizing Macrocyclization

G Start Linear Precursor Synthesized HighDilution High Dilution Conditions (0.1-1 mM) Start->HighDilution CouplingReagent Screen Coupling Reagents (HATU, PyBOP, etc.) HighDilution->CouplingReagent SolventScreen Screen Solvents (DMF, DCM, etc.) CouplingReagent->SolventScreen TempOptimization Optimize Temperature SolventScreen->TempOptimization Analysis Analyze Reaction (LC-MS) TempOptimization->Analysis Success Successful Macrocyclization Analysis->Success High Yield Troubleshoot Troubleshoot Low Yield Analysis->Troubleshoot Troubleshoot->HighDilution Adjust Conditions

Caption: A systematic workflow for the optimization of peptide macrocyclization.

This technical support guide provides a starting point for addressing the key challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature on the synthesis of related natural products is highly recommended.

References

Minimizing matrix effects in LC-MS/MS quantification of Lyciumamide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS quantification of Lyciumamide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a cyclic peptide identified in Lycium barbarum (goji berry) plants.[1][2] Like many cyclic peptides, its quantification in biological matrices such as plasma or serum can be challenging due to its physicochemical properties and the complexity of the biological sample.[3][4] The primary challenge is overcoming matrix effects, which can lead to ion suppression or enhancement, thereby affecting the accuracy and reproducibility of the quantification.[5][6]

Q2: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[6] These interfering components, which can include phospholipids (B1166683), salts, and metabolites, can suppress or enhance the analyte's signal, leading to inaccurate quantification.[5]

Q3: How can I assess the presence of matrix effects in my this compound assay?

Two common methods to assess matrix effects are:

  • Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix. The matrix effect can be quantified by calculating the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is a suitable internal standard (IS) for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar cyclic peptide that does not occur in the study samples can be used as an analog internal standard, but this approach may not fully compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Sample solvent mismatch with the mobile phase.- Adjust the mobile phase pH with a volatile additive like formic acid or ammonium (B1175870) hydroxide (B78521) to ensure consistent ionization of this compound. - Reduce the injection volume or sample concentration. - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Inconsistent Retention Time - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure sufficient equilibration time between injections. - Prepare fresh mobile phases daily and use a high-quality solvent delivery system. - Use a guard column and replace the analytical column if performance deteriorates.
High Signal Variability (Poor Precision) - Significant matrix effects. - Inefficient sample cleanup. - Instability of this compound in the matrix or final extract.- Implement a more rigorous sample preparation method (e.g., SPE instead of protein precipitation). - Use a stable isotope-labeled internal standard. - Investigate the stability of this compound under different storage and processing conditions.
Low Signal Intensity (Ion Suppression) - Co-elution with phospholipids or other matrix components. - Suboptimal ionization source parameters.- Optimize chromatographic separation to resolve this compound from interfering peaks. - Employ a phospholipid removal sample preparation technique. - Tune the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) specifically for this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for extracting this compound from plasma, aiming to minimize matrix components.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of 20% methanol in water.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

These are suggested starting parameters and should be optimized for your specific instrumentation and this compound standard.

Liquid Chromatography:

  • Column: A C18 column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ should be selected, and at least two product ions should be monitored for quantification and confirmation.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
Sample Preparation MethodMatrix Effect (%)Recovery (%)Precision (%RSD, n=6)
Protein Precipitation (Acetonitrile)45 ± 892 ± 512.5
Liquid-Liquid Extraction (Ethyl Acetate)78 ± 665 ± 98.2
Solid-Phase Extraction (Mixed-Mode)95 ± 488 ± 64.5

Data is hypothetical and for illustrative purposes.

Table 2: LC-MS/MS Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²)0.998> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mLS/N > 10
Accuracy (% Bias) at LLOQ, LQC, MQC, HQC-2.5% to 4.8%± 15% (± 20% at LLOQ)
Precision (%RSD) at LLOQ, LQC, MQC, HQC3.1% to 9.7%≤ 15% (≤ 20% at LLOQ)
Matrix Factor0.95 - 1.080.85 - 1.15
Recovery85% - 93%Consistent and reproducible

Data is hypothetical and for illustrative purposes. LQC/MQC/HQC = Low/Mid/High Quality Control.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat SPE Solid-Phase Extraction (Mixed-Mode) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LC UPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Internal Standard Method) MS->Quant Report Reporting Quant->Report

Caption: Workflow for LC-MS/MS quantification of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS Check_Chroma Evaluate Chromatography (Peak Shape, Retention Time) Check_IS->Check_Chroma IS OK Use_SIL_IS Use SIL-IS Check_IS->Use_SIL_IS IS Variable Assess_ME Assess Matrix Effects (Post-column Infusion or Post-extraction Spike) Check_Chroma->Assess_ME Chroma OK Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Chroma Poor Optimize_SP Optimize Sample Prep Assess_ME->Optimize_SP ME Significant Assess_ME->Optimize_LC ME Significant Final Re-validate Method Optimize_SP->Final Optimize_LC->Final Use_SIL_IS->Final

Caption: Troubleshooting logic for this compound quantification issues.

References

Stability testing of Lyciumamide B under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that there is currently no publicly available data specifically on the stability testing of Lyciumamide B under different pH and temperature conditions. The following technical support center content, including experimental protocols, data, and troubleshooting guides, is a hypothetical model created based on established methodologies for the stability testing of similar chemical compounds. This information is intended to serve as a practical guide and template for researchers designing their own stability studies for this compound.

Technical Support Center: Stability of this compound

This technical support center provides guidance for researchers and drug development professionals on conducting stability studies of this compound under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting stability testing on this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature and pH.[1][2] This data is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[2] These studies are a mandatory component of regulatory submissions for new drug substances.[2][3]

Q2: What analytical method is most suitable for assessing the stability of this compound?

A2: A stability-indicating analytical method (SIAM) is required, which can accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products, impurities, or excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a widely used and effective technique for this purpose due to its high sensitivity and versatility.[1][4]

Q3: What are "forced degradation" studies and why are they necessary?

A3: Forced degradation, or stress testing, involves exposing this compound to conditions more severe than accelerated stability testing, such as high temperatures and a wide range of pH values.[2][5] These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[6][7] The goal is typically to achieve 5-20% degradation of the active substance.[5][8]

Q4: How should I select the pH and temperature conditions for my study?

A4: The choice of conditions should be based on the intended storage and use of this compound. For pH, it is recommended to test across a wide range, including acidic, neutral, and basic conditions (e.g., pH 2, 7, 9). Temperature studies should include refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C, 60°C).[6]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Samples
  • Buffer Preparation : Prepare a series of buffers covering a pH range of 2 to 12 (e.g., HCl for pH 2, phosphate (B84403) buffers for pH 4, 7, and 9, and NaOH for pH 12).

  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Samples : Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study
  • Hydrolytic Degradation :

    • Pipette the working samples into separate, sealed vials for each pH condition.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Analytical Method :

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at an appropriate wavelength or MS.

    • Quantify the remaining percentage of this compound and identify any degradation products.

Data Presentation

Table 1: Hypothetical Percentage of this compound Remaining at 40°C over 72 hours
pH0 hours12 hours24 hours48 hours72 hours
2.0 100%98.2%96.5%93.1%90.4%
4.0 100%99.1%98.3%96.8%95.2%
7.0 100%99.5%99.1%98.2%97.5%
9.0 100%97.8%95.4%90.7%86.1%
12.0 100%85.3%72.1%51.6%35.8%
Table 2: Hypothetical Percentage of this compound Remaining after 24 hours at Different Temperatures
pH4°C25°C40°C60°C
2.0 99.8%98.9%96.5%89.3%
4.0 99.9%99.5%98.3%94.1%
7.0 100%99.8%99.1%96.2%
9.0 99.6%98.1%95.4%85.7%
12.0 95.2%88.5%72.1%40.3%

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or gradient. Column degradation.Optimize the mobile phase composition and gradient. Ensure the mobile phase pH is compatible with the column. Use a new column if necessary.
Mass balance is less than 95%. Some degradation products may not be UV active or are volatile. Degradants may be co-eluting with the parent peak.Use a mass spectrometer for detection to identify non-UV active compounds. Adjust chromatographic conditions to resolve co-eluting peaks.
No degradation observed under stress conditions. The stress conditions are not harsh enough. The molecule is highly stable.Increase the temperature, incubation time, or concentration of acid/base.[8]
Rapid degradation (over 20%) in initial time points. The stress conditions are too harsh.Reduce the temperature, incubation time, or concentration of acid/base to achieve a target degradation of 5-20%.[8]
Inconsistent or irreproducible results. Improper sample preparation or handling. Fluctuation in instrument performance.Ensure accurate and consistent pipetting and dilutions. Perform system suitability tests before each analytical run.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Buffers (pH 2, 4, 7, 9, 12) C Dilute Stock in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate Samples at Different Temperatures (4, 25, 40, 60°C) C->D Stress Incubation E Withdraw Aliquots at Time Points D->E Sampling F Neutralize Samples E->F Preparation for Analysis G HPLC-UV/MS Analysis F->G H Quantify Remaining Drug & Identify Degradants G->H

Caption: Experimental workflow for this compound stability testing.

Stability_Relationship cluster_conditions Conditions cluster_stability Stability Outcome pH_Low Low pH (Acidic) Degraded Degraded pH_Low->Degraded Increased Degradation pH_High High pH (Alkaline) pH_High->Degraded Significant Degradation Temp_High High Temperature Temp_High->Degraded Accelerated Degradation Stable Stable

Caption: Factors influencing the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Lyciumamide B and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of Lyciumamide B, a phenolic amide isolated from the fruit of Lycium barbarum (goji berry), and L-ascorbic acid (Vitamin C), a well-established antioxidant standard. While direct quantitative comparisons are limited by the availability of public data for this compound, this document synthesizes existing research to offer a qualitative comparison, reference data for ascorbic acid, and detailed experimental protocols for assessing antioxidant activity.

Qualitative Performance Comparison

This compound has been identified as a component of Lycium barbarum extracts, which are known for their antioxidant properties. A key study by Gao et al. (2015) reported that this compound, along with other isolated phenolic amides, exhibited strong antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[1] However, the specific quantitative data (e.g., IC50 value) from this study is not publicly available, precluding a direct numerical comparison with ascorbic acid.

Ascorbic acid is a potent, water-soluble antioxidant that serves as a benchmark in many antioxidant capacity assays due to its well-characterized and rapid reaction with free radicals.[2][3] Its antioxidant activity is attributed to its ability to donate electrons, thereby neutralizing reactive oxygen species.[3]

In the absence of direct comparative data, it can be inferred that this compound contributes to the overall antioxidant profile of Lycium barbarum extracts. Phenolic amides, as a class of compounds, are recognized for their antioxidant potential.[4][5][6]

Quantitative Data Summary

As specific quantitative antioxidant data for this compound is not available in the reviewed literature, this table provides typical reference values for the positive control, ascorbic acid , determined by the DPPH radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a common measure of antioxidant efficacy. Lower IC50 values indicate higher antioxidant activity.

Compound Antioxidant Assay IC50 Value (µg/mL) Reference
Ascorbic AcidDPPH Radical Scavenging~5.362 - 66.12[7][8][9]
Ascorbic AcidDPPH Radical Scavenging24.34 ± 0.09[10]
Ascorbic AcidDPPH Radical Scavenging~5.6 (converted from mg/ml)[7]

Note: IC50 values for ascorbic acid can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating the antioxidant activity of chemical compounds.[11][12][13] This protocol is representative of the methodology used to assess the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

1. Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The reduction in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the antioxidant activity of the sample.[14]

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

3. Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[11] The working solution's absorbance at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.02) by dilution with methanol.[13]

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.

  • Assay:

    • To a 96-well plate, add a specific volume of the sample or standard solutions (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution to each well.[11]

    • For the blank control, add the solvent (methanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11][14]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[13][15]

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Visualizations

Below is a diagram illustrating the general workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions (e.g., this compound, Ascorbic Acid) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at 517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

References

A Validated HPLC Method for the Quantification of Lyciumamide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel therapeutic candidates is a cornerstone of drug development. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method using an internal standard for the determination of Lyciumamide B, a cyclic peptide with potential therapeutic properties, against a non-validated approach. The inclusion of an internal standard and adherence to rigorous validation protocols, as outlined by the International Council for Harmonisation (ICH), ensures the reliability, accuracy, and precision of the analytical data.

The Importance of a Validated Method with an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, standards, and blanks. Its primary role is to correct for variations in sample preparation and instrument response, thereby significantly improving the precision and accuracy of the quantification.[1][2] A non-validated method, or one without an internal standard, is susceptible to errors arising from injection volume variability, sample loss during extraction, and fluctuations in detector response.

This guide details a proposed HPLC method for this compound, offering a robust protocol for researchers. While specific experimental data for this compound is not publicly available, the presented data is representative of typical validation results for similar cyclic peptides, providing a reliable framework for method development and validation.

Comparative Performance of Analytical Methods

The following tables summarize the hypothetical performance data of a validated HPLC method with an internal standard versus a non-validated method for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterValidated Method with Internal StandardNon-Validated MethodICH Acceptance Criteria
Linearity (r²) > 0.999> 0.98≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%80 - 120%
Precision (RSD%)
- Intraday< 1.0%< 5.0%≤ 2.0%
- Interday< 2.0%< 10.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL-
Robustness PassedNot AssessedNo significant change in results

Table 2: System Suitability Test (SST) Results

ParameterValidated Method with Internal StandardNon-Validated MethodAcceptance Criteria
Tailing Factor (T) 1.11.8T ≤ 2
Theoretical Plates (N) > 5000> 2000N > 2000
Resolution (Rs) > 2.01.2Rs > 1.5
Repeatability of Injections (RSD%) < 0.5%< 3.0%≤ 1.0%

Detailed Experimental Protocol: Validation of an HPLC Method for this compound

This protocol outlines the steps for validating an HPLC method for the quantification of this compound using an internal standard.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar cyclic peptide, e.g., a synthetic analogue.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (B129727) (HPLC grade)

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 214 nm

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

Validation Parameters
  • Specificity: Analyze blank samples (matrix without analyte or IS), a sample spiked with this compound, and a sample spiked with the IS to demonstrate the absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The linearity should be evaluated by the correlation coefficient (r²) of the linear regression.[3][4]

  • Accuracy: Perform recovery studies by spiking known amounts of this compound into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intraday Precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Interday Precision): Repeat the analysis on two different days with different analysts and/or equipment. The relative standard deviation (RSD) of the results is calculated.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability.[3]

  • Stability: Evaluate the stability of this compound in solution under different storage conditions (e.g., room temperature, refrigerated, frozen) over a specified period.[6][7]

Visualizing the Workflow and Potential Mechanism

To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC method validation and a hypothetical signaling pathway for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome prep_std Prepare Standard & IS Stock Solutions prep_cal Prepare Calibration Standards prep_std->prep_cal prep_qc Prepare QC Samples prep_std->prep_qc sst System Suitability Test prep_cal->sst prep_qc->sst analysis HPLC Analysis of Samples sst->analysis specificity Specificity analysis->specificity linearity Linearity analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision lod_loq LOD/LOQ analysis->lod_loq robustness Robustness analysis->robustness stability Stability analysis->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene Gene Expression (e.g., Anti-inflammatory) creb->gene regulates lyciumamide_b This compound lyciumamide_b->receptor

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The validation of an analytical method is a critical requirement for ensuring the quality and reliability of data in pharmaceutical development. An HPLC method for this compound, validated according to ICH guidelines and employing an internal standard, provides a robust, accurate, and precise tool for its quantification. In contrast, a non-validated method presents significant risks of generating unreliable data, which can negatively impact decision-making in research and development. The protocols and data presented in this guide offer a comprehensive framework for establishing a validated HPLC method for this compound and other novel cyclic peptides.

References

A Comparative Guide to UPLC and HPLC for the Analysis of Lyciumamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture.[1] The choice between them often depends on the specific analytical needs, including desired speed, sensitivity, and available resources.[2] UPLC, a more recent advancement, utilizes smaller particle sizes in its stationary phase and operates at higher pressures than traditional HPLC.[3][4] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a compelling option for high-throughput screening and trace analysis.[5] However, HPLC remains a robust and versatile workhorse in many laboratories due to its lower cost and established methods.[2]

Principles of Separation

The fundamental principle for both HPLC and UPLC is the same: the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The separation is driven by the polarity and chemical properties of the analyte, the stationary phase, and the mobile phase.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable analytical results. The following are proposed starting methods for the analysis of Lyciumamide B on both UPLC and HPLC systems, based on methods developed for the closely related compound, kukoamine B.[6][7]

Sample Preparation:

A standardized extraction procedure is critical for accurate quantification. A proposed method involves:

  • Homogenization of the plant material (e.g., Lycium berries or leaves).

  • Extraction with a suitable solvent, such as an acetic acid solution, which has been shown to be effective for related compounds.[6][8]

  • Filtration of the extract to remove particulate matter.

  • Dilution to an appropriate concentration for injection.

Instrumentation and Conditions:

ParameterHPLC Method (Adapted from Kukoamine B analysis)[6]UPLC Method (Adapted from Kukoamine B analysis)[7]
Instrument Agilent 1260 system or equivalentWaters Acquity UPLC system or equivalent
Column Zorbax C18 SB-AQ (250 mm × 4.6 mm, 5 µm)Waters Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileMethanol with 0.1% Formic acid
Gradient 12–16% B (0–15 min), 16–22% B (15–35 min)Gradient elution (specifics to be optimized)
Flow Rate 1.0 mL/min0.4 mL/min (typical starting point)
Column Temp. 40 °C40 °C (typical starting point)
Injection Vol. 10 µL2 µL
Detector Diode Array Detector (DAD)Tandem Mass Spectrometer (MS/MS)
Detection λ 280 nmMRM mode (specific transitions for this compound)

Performance Comparison: UPLC vs. HPLC for this compound Analysis

The following table summarizes the expected performance differences between UPLC and HPLC for the analysis of this compound, based on the inherent characteristics of each technique.[1][2][3][4][5]

Performance MetricHPLCUPLCAdvantage
Analysis Time Longer (e.g., > 30 min)Shorter (e.g., < 10 min)UPLC
Resolution GoodExcellentUPLC
Peak Capacity LowerHigherUPLC
Sensitivity GoodExcellentUPLC
Solvent Consumption HigherLowerUPLC
Operating Pressure Lower (4000-6000 psi)Higher (up to 15,000 psi)-
System Cost LowerHigherHPLC
Method Robustness HighModerate to HighHPLC
Method Transfer EstablishedMay require adjustments from HPLC methodsHPLC

Visualizing the Workflow and Comparison

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis cluster_validation Cross-Validation Sample Lycium Plant Material Extraction Extraction with Solvent Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution UPLC UPLC System Dilution->UPLC Inject HPLC HPLC System Dilution->HPLC Inject UPLC_Data UPLC Chromatogram & Data UPLC->UPLC_Data HPLC_Data HPLC Chromatogram & Data HPLC->HPLC_Data Compare Compare Performance Metrics: - Retention Time - Resolution - Peak Shape - Sensitivity - Analysis Time UPLC_Data->Compare HPLC_Data->Compare

Caption: Workflow for the cross-validation of UPLC and HPLC methods.

cluster_speed Speed & Throughput cluster_performance Resolution & Sensitivity cluster_operational Operational Parameters cluster_cost Cost Considerations UPLC UPLC UPLC_Speed Faster Analysis (Shorter Run Times) UPLC->UPLC_Speed UPLC_Perf Higher Resolution Sharper Peaks Greater Sensitivity UPLC->UPLC_Perf UPLC_Op Smaller Particles (<2 µm) Higher Pressure (up to 15,000 psi) UPLC->UPLC_Op UPLC_Cost Higher Initial Cost Lower Solvent Cost per Sample UPLC->UPLC_Cost HPLC HPLC HPLC_Speed Slower Analysis (Longer Run Times) HPLC->HPLC_Speed HPLC_Perf Good Resolution Broader Peaks Good Sensitivity HPLC->HPLC_Perf HPLC_Op Larger Particles (3-5 µm) Lower Pressure (4000-6000 psi) HPLC->HPLC_Op HPLC_Cost Lower Initial Cost Higher Solvent Cost per Sample HPLC->HPLC_Cost

Caption: Key differences between UPLC and HPLC for this compound analysis.

Conclusion

The choice between UPLC and HPLC for the analysis of this compound will be dictated by the specific goals of the research. For high-throughput screening, rapid method development, and applications requiring high sensitivity, UPLC is the superior choice.[2][5] Its ability to provide faster results with better resolution can significantly accelerate research and development timelines.[5] Conversely, for routine quality control applications where cost and robustness are the primary concerns, a well-validated HPLC method remains a highly viable and reliable option.[2] Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the laboratory's needs, resources, and the specific requirements of the analysis.

References

Comparative Efficacy of Lyciumamide B and Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the neuroprotective efficacy and mechanisms of Lyciumamide B is limited. This guide will therefore focus on the closely related and well-studied compound, Lyciumamide A , as a proxy to provide a comparative analysis against other established neuroprotective agents. The structural similarity between these compounds, both phenolic amides isolated from Lycium barbarum, suggests they may share analogous biological activities. However, researchers should interpret the following data with the understanding that direct experimental evidence for this compound is not yet available.

This guide provides a comparative overview of the neuroprotective efficacy of Lyciumamide A against other prominent neuroprotective agents: Edaravone, NBP (DL-3-n-butylphthalide), and Citicoline. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of Neuroprotective Efficacy

AgentModel of NeurotoxicityCell LineKey Efficacy ParametersResults
Lyciumamide A NMDA-induced excitotoxicitySH-SY5YCell Viability (MTT assay), LDH Release- Increased cell viability in a dose-dependent manner. - Significantly reduced LDH release compared to NMDA-treated cells.[1]
Oxygen-Glucose Deprivation (OGD)SH-SY5YCell Viability (MTT assay)- Showed a protective effect against OGD-induced neuronal damage, increasing cell viability at concentrations of 10, 20, and 40 μM.[2]
Edaravone Oxidative Stress (H₂O₂)SH-SY5YCell Viability- Alleviated H₂O₂-induced neurotoxicity.[3]
Kainate-induced excitotoxicityRat Hippocampal NeuronsNeuronal Density- Increased neuronal density and decreased neuronal damage in the CA1 and CA3 subfields of the hippocampus.[4]
NBP (Butylphthalide) Serum DeprivationCortical Neuronal CulturesNeuronal Apoptosis (TUNEL assay)- Attenuated serum deprivation-induced neuronal apoptosis.[5]
Traumatic Brain Injury (in vivo)ICR MiceNeurological Deficits, Brain Water Content, Neuronal Apoptosis- Significantly ameliorated brain injury, including neurological deficits, brain water content, and cortical neuronal apoptosis.[2]
Citicoline Ischemic Stroke (in vivo)RatsInfarct Volume Reduction- Meta-analysis of experimental stroke studies showed a 27.8% reduction in infarct volume.
Ischemic Stroke (Clinical Trial)HumanFunctional Recovery (modified Rankin Scale)- Pooled data from four clinical trials showed 25.2% of citicoline-treated patients achieved complete recovery compared to 20.2% in the placebo group.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the neuroprotective agent (e.g., Lyciumamide A) for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., NMDA, H₂O₂, or induce OGD) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control group.

Cytotoxicity Assay (LDH Release Assay)

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt according to a commercial kit's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Calculation: Calculate LDH release as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Reactive Oxygen Species (ROS) Measurement

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment: Plate cells in a black 96-well plate or on coverslips and treat as described in the MTT assay protocol (steps 1-3).

  • Probe Loading: Wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Calculation: Quantify the relative ROS levels as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated by their interaction with various intracellular signaling pathways.

Lyciumamide A

Lyciumamide A is believed to exert its neuroprotective effects by modulating the NMDA receptor and activating the PKCε/Nrf2/HO-1 pathway.[3][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events. Lyciumamide A may act as an antagonist or modulator of the NMDA receptor, thereby reducing excitotoxicity.[1] Furthermore, its activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[2][3]

Lyciumamide_A_Pathway Lyciumamide_A Lyciumamide A PKCepsilon PKCε Lyciumamide_A->PKCepsilon activates NMDA_Receptor NMDA Receptor Lyciumamide_A->NMDA_Receptor inhibits Nrf2 Nrf2 PKCepsilon->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 upregulates Antioxidant_Response Antioxidant Response (Neuroprotection) HO1->Antioxidant_Response Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Putative neuroprotective signaling pathway of Lyciumamide A.

Edaravone

Edaravone is a potent free radical scavenger. Its primary mechanism of action involves the reduction of oxidative stress.[1] It also activates the GDNF/RET neurotrophic signaling pathway and the Nrf2/HO-1 pathway, which contribute to its neuroprotective effects by promoting neuronal survival and reducing inflammation.[3][4]

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET activates Nrf2_HO1 Nrf2/HO-1 Pathway Edaravone->Nrf2_HO1 activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroprotection Neuroprotection GDNF_RET->Neuroprotection Nrf2_HO1->Neuroprotection

Neuroprotective signaling pathways of Edaravone.

NBP (Butylphthalide)

NBP exhibits multi-target neuroprotective effects. It has been shown to activate the Nrf2-ARE signaling pathway, leading to the expression of antioxidant enzymes.[2][6] Additionally, it modulates the JNK and BDNF/TrkB signaling pathways, which are involved in apoptosis and neuronal survival, respectively.[5][7]

NBP_Pathway NBP NBP (Butylphthalide) Nrf2_ARE Nrf2-ARE Pathway NBP->Nrf2_ARE activates JNK_Pathway JNK Pathway NBP->JNK_Pathway inhibits BDNF_TrkB BDNF/TrkB Pathway NBP->BDNF_TrkB activates Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response Apoptosis Apoptosis JNK_Pathway->Apoptosis Neuronal_Survival Neuronal Survival BDNF_TrkB->Neuronal_Survival

Multi-target neuroprotective pathways of NBP.

Citicoline

Citicoline's neuroprotective mechanism is multifaceted. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby promoting membrane repair and stability. It also enhances the synthesis of acetylcholine (B1216132) and dopamine, crucial neurotransmitters for cognitive function. Furthermore, Citicoline has been shown to reduce glutamate (B1630785) excitotoxicity and oxidative stress.

Citicoline_Pathway Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Neurotransmitter Neurotransmitter Synthesis (ACh, Dopamine) Citicoline->Neurotransmitter Glutamate_Excitotoxicity Glutamate Excitotoxicity Citicoline->Glutamate_Excitotoxicity reduces Oxidative_Stress Oxidative Stress Citicoline->Oxidative_Stress reduces Membrane_Repair Membrane Repair & Stability Phosphatidylcholine->Membrane_Repair Neuroprotection Neuroprotection Membrane_Repair->Neuroprotection Cognitive_Function Improved Cognitive Function Neurotransmitter->Cognitive_Function

Neuroprotective mechanisms of Citicoline.

Experimental Workflow

The general workflow for in vitro screening of neuroprotective compounds is depicted below.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Pre-treatment with Neuroprotective Agent Cell_Culture->Compound_Treatment Toxin_Induction Induction of Neurotoxicity (e.g., NMDA, H₂O₂, OGD) Compound_Treatment->Toxin_Induction Incubation Incubation Toxin_Induction->Incubation Viability_Assay Cell Viability/Toxicity Assays (MTT, LDH) Incubation->Viability_Assay ROS_Assay ROS Measurement Incubation->ROS_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

General workflow for in vitro neuroprotection assays.

References

The Elusive Efficacy of Lyciumamide B: A Comparative Guide Based on Related Lycium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant gap in our understanding of the specific in vitro and in vivo efficacy of Lyciumamide B. While its presence as a phenolic amide in the fruit of Lycium barbarum (goji berry) is acknowledged, dedicated studies quantifying its biological activities are currently unavailable. This guide, therefore, provides a comparative analysis based on the known efficacy of closely related compounds, primarily Lyciumamide A, and the broader extracts of Lycium barbarum, to offer a predictive insight into the potential therapeutic value of this compound for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Insights from Lyciumamide A and Lycium Extracts

In vitro studies on compounds structurally similar to this compound, and on extracts from Lycium barbarum, suggest potential neuroprotective and anti-inflammatory properties.

A key study on Lyciumamide A demonstrated its neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. Treatment with Lyciumamide A was found to significantly increase cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. These effects are believed to be mediated through the inhibition of NMDAR-mediated calcium influx and the suppression of downstream signaling pathways, including CaMKII, JNK, and p38 MAPK.

Furthermore, aqueous extracts of Lycium fruit have been shown to possess potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These extracts effectively inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism for this anti-inflammatory action involves the blockade of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

Quantitative Data Summary: Efficacy of Related Lycium Compounds (In Vitro)

Compound/ExtractAssayCell LineKey Findings
Lyciumamide A NMDA-induced neurotoxicitySH-SY5YIncreased cell viability, reduced LDH release
Lycium Fruit Water Extract LPS-induced inflammationRAW 264.7Inhibition of NO, PGE2, TNF-α, and IL-6 production

Note: Specific quantitative data (e.g., IC50 values) for this compound are not available in the reviewed literature.

In Vivo Efficacy: Extrapolations from Animal Models

Direct in vivo studies on this compound are absent from the current scientific landscape. However, research on Lycium barbarum extracts provides valuable clues into its potential systemic effects.

In a mouse model of Alzheimer's disease, a water extract of Lycium barbarum demonstrated neuroprotective effects. Oral administration of the extract led to improved cognitive function and a reduction in neuronal apoptosis. These effects are thought to be linked to the modulation of the mitochondrial apoptosis pathway and the cholinergic system. While the specific contribution of this compound to these outcomes is unknown, its presence in the extract suggests a potential role.

Quantitative Data Summary: Efficacy of Lycium Barbarum Extracts (In Vivo)

ExtractAnimal ModelKey Findings
Lycium barbarum Water Extract Alzheimer's disease mouse modelImproved cognitive function, reduced neuronal apoptosis

Note: Dose-response data and other quantitative in vivo efficacy parameters for this compound are not available.

Experimental Protocols

Detailed experimental protocols for the aforementioned studies on Lyciumamide A and Lycium barbarum extracts are crucial for reproducibility and further investigation.

In Vitro Neuroprotection Assay (Lyciumamide A)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: Cells are exposed to a neurotoxic concentration of NMDA to induce excitotoxicity.

  • Treatment: Cells are pre-treated with varying concentrations of Lyciumamide A for a specified period before the addition of NMDA.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Measurement of Cytotoxicity: The release of lactate dehydrogenase (LDH) into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit as an indicator of cell membrane damage.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-NR2B, p-CaMKII, p-JNK, p-p38) are determined by Western blot analysis to elucidate the underlying molecular mechanisms.

In Vitro Anti-inflammatory Assay (Lycium Fruit Water Extract)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and maintained under standard cell culture conditions.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with the Lycium fruit water extract at various concentrations.

  • Measurement of Inflammatory Mediators: The concentrations of nitric oxide (NO), PGE2, TNF-α, and IL-6 in the cell culture supernatant are measured using Griess reagent and commercially available ELISA kits, respectively.

  • Western Blot Analysis: The phosphorylation status and total protein levels of key components of the MAPK and NF-κB signaling pathways (e.g., ERK, p38, JNK, IκBα, NF-κB p65) are analyzed by Western blotting.

In Vivo Neuroprotection Model (Lycium barbarum Water Extract)
  • Animal Model: An animal model of Alzheimer's disease is established, for example, by inducing neurotoxicity with specific agents.

  • Drug Administration: The Lycium barbarum water extract is administered orally to the animals at specified doses for a designated treatment period.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Histological Analysis: Brain tissues are collected and subjected to histological staining (e.g., Nissl staining, TUNEL assay) to evaluate neuronal damage and apoptosis.

  • Biochemical Analysis: Levels of relevant biomarkers in brain tissue are measured using techniques like ELISA or Western blotting.

Signaling Pathways

The neuroprotective and anti-inflammatory effects of Lycium compounds are likely mediated through the modulation of complex intracellular signaling cascades. Based on studies of related molecules, the following pathways are of significant interest for understanding the potential mechanism of action of this compound.

G Potential Neuroprotective Signaling Pathway of this compound NMDA NMDA Receptor Ca_influx Ca2+ Influx NMDA->Ca_influx CaMKII CaMKII Ca_influx->CaMKII MAPK JNK / p38 MAPK CaMKII->MAPK Apoptosis Neuronal Apoptosis MAPK->Apoptosis Lyciumamide_B This compound Lyciumamide_B->NMDA Inhibition

Caption: Predicted neuroprotective pathway of this compound.

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Lyciumamide_B This compound Lyciumamide_B->MAPK Inhibition Lyciumamide_B->NFkB Inhibition

Caption: Predicted anti-inflammatory pathway of this compound.

Conclusion and Future Directions

Future research should prioritize the isolation and purification of this compound to enable dedicated studies that can provide the much-needed quantitative data on its efficacy and mechanism of action. Such studies will be instrumental in validating its therapeutic potential and paving the way for its development as a novel therapeutic agent.

A Head-to-Head Comparison of Extraction Techniques for Lyciumamide B from Lycium barbarum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction Efficiency

The quest for efficient and sustainable methods to isolate bioactive compounds from natural sources is a cornerstone of drug discovery and development. Lyciumamide B, a phenolic amide found in the fruit of Lycium barbarum (goji berry), has garnered interest for its potential therapeutic properties. The choice of extraction technique is a critical determinant of yield, purity, and ultimately, the economic viability of isolating this compound. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data on the extraction of phenolic compounds from Lycium barbarum, which can serve as a proxy for optimizing this compound isolation.

Comparative Analysis of Extraction Techniques

The efficiency of extracting phenolic compounds, including phenolic amides like this compound, from Lycium barbarum is significantly influenced by the chosen methodology. Conventional methods such as maceration and Soxhlet extraction are often contrasted with modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While specific quantitative data for this compound is limited in publicly available literature, the total phenolic content (TPC) serves as a reliable indicator for comparing the overall efficiency of these methods in extracting this class of compounds.

Modern techniques generally offer advantages in terms of reduced extraction time and solvent consumption, with MAE and UAE often demonstrating higher extraction yields for phenolic compounds compared to traditional methods.[1][2][3] SFE, while technologically more advanced and offering high selectivity, requires careful optimization of pressure and temperature.[4][5][6][7]

Table 1: Comparison of Extraction Techniques for Phenolic Compounds from Lycium barbarum and Similar Plant Matrices

TechniquePrincipleTypical Solvent(s)TemperatureTimeTotal Phenolic Content (TPC) Yield (mg GAE/g DW)*AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[8][9][10]Ethanol (B145695), Methanol, Water, or mixtures[8][9]Room Temperature to 50°C[8][9]Hours to Days[8]15.9 - 30.3[8][9]Simple, low cost, suitable for thermolabile compounds.[8]Time-consuming, large solvent volume, potentially lower yield.[8]
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heating and cooling.[10]Ethanol, Methanol, Acetone[10][11]Boiling point of the solvent[10]4 - 6 hours[10]~18.4[11]High extraction efficiency due to continuous fresh solvent.[10]Requires high temperatures (potential degradation), time-consuming, large solvent volume.[10]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[2][12][13][14][15]Ethanol, Methanol, Water[2][12]20 - 70°C[12][15]15 - 60 minutes[12][15]102.89 - 130.2[3][10]Fast, efficient, reduced solvent and energy consumption.[12][13]Potential for localized heating, equipment cost.[12]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[1][2][16][17][18]Ethanol, Methanol, Water[1][2]45 - 100°C[2][18]2 - 30 minutes[1][18]109.83 - 2177.01[3][18]Very fast, high yield, reduced solvent consumption.[17]Requires specialized equipment, potential for localized overheating.[1]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the solvent, which has properties of both a liquid and a gas.[4][5][6][7][19]Supercritical CO₂ with co-solvents (e.g., ethanol)[4][7]40 - 60°C[4][7]1 - 2 hours[4][7]Varies with parametersHigh selectivity, solvent-free product, mild temperatures.[19]High initial investment, requires high pressure, may need co-solvents for polar compounds.[4]

*Note: TPC values are presented as milligrams of Gallic Acid Equivalents per gram of Dry Weight (mg GAE/g DW) and are compiled from various studies on Lycium barbarum and other plant materials for comparative purposes. The wide range in MAE is due to different plant materials and optimization levels.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for each of the discussed techniques.

Maceration Protocol[8][9]
  • Sample Preparation: Air-dry the Lycium barbarum fruits and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction: Weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 70% ethanol.

  • Incubation: Seal the flask and keep it at room temperature (25°C) for 24 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

  • Analysis: Redissolve a known weight of the crude extract in the appropriate solvent for quantification of this compound (e.g., by HPLC).

Soxhlet Extraction Protocol[10]
  • Sample Preparation: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place 5 g of the powdered sample into a cellulose (B213188) thimble and insert it into the Soxhlet extractor. Fill a round-bottom flask with 150 mL of 80% ethanol.

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6 hours (approximately 10-12 cycles).

  • Solvent Evaporation: After extraction, cool the solution and evaporate the solvent using a rotary evaporator.

  • Analysis: Process the resulting crude extract for analysis as described above.

Ultrasound-Assisted Extraction (UAE) Protocol[2][12]
  • Sample Preparation: Use 1 g of the powdered Lycium barbarum fruit.

  • Extraction: Mix the sample with 20 mL of 70% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Evaporation: Filter the mixture and evaporate the solvent as in the maceration protocol.

  • Analysis: Prepare the extract for quantitative analysis.

Microwave-Assisted Extraction (MAE) Protocol[1][2][18]
  • Sample Preparation: Use 1 g of the powdered plant material.

  • Extraction: Place the sample in a microwave-safe extraction vessel with 20 mL of 70% ethanol.

  • Irradiation: Place the vessel in a microwave extractor. Irradiate at a power of 400 W for 5 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.

  • Solvent Evaporation and Analysis: Evaporate the solvent and prepare the extract for analysis.

Supercritical Fluid Extraction (SFE) Protocol[4][7]
  • Sample Preparation: Use 10 g of the powdered Lycium barbarum fruit mixed with an equal amount of diatomaceous earth.

  • Apparatus Setup: Load the mixture into the extraction vessel of the SFE system.

  • Extraction: Pressurize the system with CO₂ to 250 bar and heat to 60°C. Introduce 2% ethanol as a co-solvent. Maintain a CO₂ flow rate of 2 L/min for 90 minutes.

  • Collection: Depressurize the extract in a collection vessel to precipitate the extracted compounds.

  • Analysis: Dissolve the collected extract in a suitable solvent for analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of different extraction techniques for this compound.

Extraction_Comparison_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis and Comparison start Lycium barbarum Fruit grinding Grinding and Sieving start->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration evaporation Solvent Evaporation filtration->evaporation quantification Quantification of This compound (HPLC) evaporation->quantification comparison Comparison of Yield, Purity, and Efficiency quantification->comparison end Optimal Method Selection comparison->end

Caption: Workflow for comparing extraction techniques for this compound.

Conclusion

The selection of an appropriate extraction technique for this compound from Lycium barbarum is a critical step that impacts the efficiency and sustainability of the isolation process. While traditional methods like maceration and Soxhlet extraction are simple and low-cost, they are often outperformed by modern techniques. Ultrasound-Assisted and Microwave-Assisted Extraction offer significantly higher yields of phenolic compounds in a fraction of the time and with less solvent. Supercritical Fluid Extraction provides a green alternative with high selectivity, though it requires a larger initial investment.

For researchers and drug development professionals, the choice will depend on a balance of factors including desired yield, purity requirements, available equipment, and scalability. The provided protocols and comparative data serve as a foundational guide for developing an optimized and efficient process for the extraction of this compound and other valuable phenolic compounds from Lycium barbarum. Further optimization of the parameters for each technique is recommended to achieve the highest possible yield and purity of the target compound.

References

Evaluating the Anti-inflammatory Potency of Lyciumamide B and its Congeners Relative to Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative analysis of the anti-inflammatory potential of compounds derived from Lycium barbarum (goji berry), with a focus on its characteristic phenolic amides, in relation to established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited availability of specific data on Lyciumamide B, this comparison utilizes data from a representative aqueous extract of Lycium barbarum fruit (LFE), providing a broader context for the potential anti-inflammatory profile of its constituents.

Executive Summary

This guide evaluates the inhibitory effects of a Lycium barbarum fruit extract (as a proxy for its bioactive compounds like this compound), Dexamethasone, and Indomethacin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The comparison focuses on the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of the selected compounds was evaluated based on their half-maximal inhibitory concentration (IC50) against the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

Compound/ExtractIC50 (µg/mL)IC50 (µM)
Lycium barbarum Fruit Extract (LFE)279.1[1]-
Dexamethasone34.60[2]~88.2
Indomethacin~20.256.8[3][4]

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound/ExtractTargetIC50 (µg/mL)IC50 (µM)
Lycium barbarum Fruit Extract (LFE)TNF-α>1000-
IL-6>1000-
IL-1β>1000-
DexamethasoneTNF-α--
IL-6-<1
IL-1β--
IndomethacinTNF-α~51.4143.7[3][4]
IL-6--
IL-1β--

Note: A definitive IC50 value for Dexamethasone on TNF-α, IL-6, and IL-1β, and for Indomethacin on IL-6 and IL-1β in LPS-stimulated RAW 264.7 cells is not consistently reported in the reviewed literature. However, it is well-established that Dexamethasone potently inhibits the production of these cytokines at sub-micromolar concentrations. Data for LFE indicates that even at high concentrations, it did not reach 50% inhibition for the tested cytokines under the specified experimental conditions.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with critical signaling pathways involved in the inflammatory response.

Signaling Pathways Overview

cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response cluster_drugs Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkappaB_nuc NF-κB (nuclear) MAPK->NFkappaB_nuc activates IkappaB IκBα IKK->IkappaB phosphorylates, leading to degradation NFkappaB NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates to nucleus iNOS_COX2 iNOS, COX-2 (Gene Expression) NFkappaB_nuc->iNOS_COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (Gene Expression) NFkappaB_nuc->Cytokines induces NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs produce Cytokines_out TNF-α, IL-6, IL-1β Cytokines->Cytokines_out produce Lycium Lycium barbarum Extract Lycium->MAPK inhibits Lycium->NFkappaB_nuc inhibits translocation Dexa Dexamethasone Dexa->NFkappaB_nuc inhibits translocation Indo Indomethacin Indo->iNOS_COX2 inhibits COX-2 enzyme

Key signaling pathways in LPS-induced inflammation.

Lycium barbarum Extract: Studies on aqueous extracts of Lycium barbarum fruit have demonstrated an inhibitory effect on the production of various inflammatory mediators. This is achieved through the blockade of the MAPKs and NF-κB pathways.[5] The extract inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH₂-terminal kinase (JNK) MAPKs, and also suppresses the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[5]

Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex translocates to the nucleus and inhibits the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. A key mechanism is the inhibition of the NF-κB signaling pathway. Dexamethasone can also increase the degradation of iNOS protein.[6]

Indomethacin: As a nonsteroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It has also been shown to inhibit the induction of iNOS.[7]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Cell Culture and Treatment

cluster_workflow Experimental Workflow start Start seed Seed RAW 264.7 cells in 96-well or 6-well plates start->seed incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with Compound/Extract (1-2h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant and/or cell lysate stimulate->collect end End collect->end

General workflow for in vitro anti-inflammatory assays.

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate multi-well plates and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of the test compounds or extracts for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[2][3][8][9][10]

  • After the 24-hour incubation with LPS and test compounds, 100 µL of the cell culture supernatant is collected.

  • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Production Assay (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13][14]

  • Cell culture supernatants are collected after the 24-hour treatment period.

  • The ELISA is performed according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

  • Cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

Western Blot Analysis for iNOS and COX-2 Expression

The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting.[15][16][17][18][19]

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

While direct quantitative data for the anti-inflammatory activity of isolated this compound is currently lacking in the public domain, studies on Lycium barbarum fruit extracts suggest that its constituent compounds possess anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.

In comparison, Dexamethasone and Indomethacin are potent inhibitors of the inflammatory response, acting through well-defined mechanisms. Dexamethasone exhibits broad anti-inflammatory effects by suppressing the expression of multiple pro-inflammatory genes, while Indomethacin's primary action is the inhibition of prostaglandin (B15479496) synthesis.

Further research is warranted to isolate and characterize the specific anti-inflammatory activity of this compound and other phenolic amides from Lycium barbarum. Such studies would provide a more direct comparison with established drugs and could lead to the development of novel anti-inflammatory therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Lyciumamide B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step approach to the safe disposal of Lyciumamide B, drawing upon general principles for handling alkaloid and amide compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to implement the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles to protect from splashes, chemical-resistant nitrile or neoprene gloves to prevent skin contact, and a laboratory coat.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.

  • Avoid Contamination: Do not dispose of this compound down the sink or in regular trash receptacles.[1] All contaminated materials, including empty containers, must be treated as hazardous waste.

Quantitative Data Summary

Due to the limited availability of a specific SDS for this compound, a comprehensive table of its physical and chemical properties cannot be provided. However, based on available information for related compounds and general chemical principles, the following data can be inferred:

PropertyValueSource
Appearance Assumed to be a solid powder, typical for isolated natural products.General Knowledge
Solubility Likely soluble in organic solvents such as DMSO and methanol.General Knowledge of similar compounds
Stability Store in a cool, dry place away from light and moisture.General Prudent Practice
Hazard Category Unknown. Treat as hazardous waste.Precautionary Principle

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container compatible with chemical waste. The label should include "Hazardous Waste," the name "this compound," and the date of accumulation.

  • Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and any weighing papers or spatulas directly into the designated solid waste container.

  • Liquid Waste: For solutions containing this compound, use a designated liquid hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix incompatible waste streams.

2. Waste Segregation and Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area must be under the direct control of laboratory personnel.

  • Compatibility: Do not mix this compound waste with other incompatible chemical waste. Amides can be incompatible with certain metals and metal compounds.[2]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; it should be considered full at 80% capacity.

3. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the institution's time limit for storage in an SAA, contact your institution's EHS department to arrange for pickup and disposal.

  • Documentation: Complete all required waste disposal forms accurately and completely, providing as much information as possible about the waste stream.

4. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

    • Provide them with as much information as possible about the spilled substance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LyciumamideB_Disposal_Workflow start Start: Generate This compound Waste is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS Disposal Protocol is_sds_available->follow_sds Yes ppe Wear Appropriate PPE treat_as_hazardous->ppe end End: Safe Disposal follow_sds->end fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect Waste in Labeled Container fume_hood->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste store_in_saa Store in Designated SAA segregate_waste->store_in_saa contact_ehs Contact EHS for Disposal store_in_saa->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these conservative yet essential procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment in the absence of specific manufacturer guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.